ACT-1004-1239
Description
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Properties
Molecular Formula |
C27H28F2N6O3 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
N-[(3S,4S)-1-(cyclopropylmethyl)-3-[(1-pyrimidin-2-ylcyclopropyl)carbamoyl]piperidin-4-yl]-5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C27H28F2N6O3/c28-17-4-5-18(20(29)12-17)23-13-22(34-38-23)25(37)32-21-6-11-35(14-16-2-3-16)15-19(21)24(36)33-27(7-8-27)26-30-9-1-10-31-26/h1,4-5,9-10,12-13,16,19,21H,2-3,6-8,11,14-15H2,(H,32,37)(H,33,36)/t19-,21-/m0/s1 |
InChI Key |
IIDSHAJKXPUYSL-FPOVZHCZSA-N |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3)F)F)C(=O)NC4(CC4)C5=NC=CC=N5)CC6CC6 |
Canonical SMILES |
C1CC1CN2CCC(C(C2)C(=O)NC3(CC3)C4=NC=CC=N4)NC(=O)C5=NOC(=C5)C6=C(C=C(C=C6)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ACT-1004-1239
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1004-1239 is a first-in-class, orally available, potent, and selective small-molecule antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1] Developed by Idorsia Pharmaceuticals, this compound is under investigation for its therapeutic potential in inflammatory demyelinating diseases, such as multiple sclerosis, as well as in oncology.[2][3] The mechanism of action of this compound is centered on its ability to modulate the activity of CXCR7, a key player in various physiological and pathological processes. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action: CXCR7 Antagonism
The primary mechanism of action of this compound is its potent and selective antagonism of the CXCR7 receptor.[4][5] CXCR7 is a seven-transmembrane G-protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL11 and CXCL12.[6][7] Unlike typical GPCRs, CXCR7 does not primarily signal through G-proteins but rather functions as a "scavenger" receptor, internalizing and clearing its ligands from the extracellular environment.[6] This scavenging activity creates chemokine gradients that are crucial for directing cell migration.[6]
This compound acts as an insurmountable antagonist, meaning it can reduce the maximal effect of the receptor's agonists. By blocking the binding of CXCL11 and CXCL12 to CXCR7, this compound disrupts the receptor-mediated internalization of these chemokines.[6][7] This leads to a dose-dependent increase in the plasma concentrations of CXCL12, which serves as a valuable biomarker for target engagement.[8][6][9]
The therapeutic effects of this compound stem from a dual mode of action:
-
Immunomodulation: By elevating systemic levels of CXCL12, this compound is thought to alter leukocyte trafficking. In preclinical models of multiple sclerosis, this has been shown to reduce the infiltration of various immune cells—including neutrophils, monocytes, dendritic cells, natural killer cells, B cells, and T cells—into the central nervous system (CNS).[8][4] This reduction in neuroinflammation is a key component of its therapeutic effect.[8]
-
Promyelination: Beyond its immunomodulatory effects, this compound has demonstrated direct effects on myelin repair.[8][3] In vitro studies have shown that it promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[8][4] This is further supported by in vivo studies where treatment with this compound led to increased numbers of mature oligodendrocytes and enhanced myelination.[8]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its in vitro potency and in vivo pharmacokinetic parameters.
Table 1: In Vitro Potency of this compound
| Species | IC50 (nM) |
| Human | 3.2[4] |
| Dog | 2.3[4] |
| Rat | 3.1[4] |
| Mouse | 2.3[4] |
| Guinea Pig | 0.6[4] |
| Macaque | 1.5[4] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax | - | 600 ng/h/mL[4] |
| Tmax | - | 0.5 h[4] |
| T1/2 | 1.3 h[4] | - |
| Vss | 3.6 L/kg[4] | - |
| Cl | 70 mL/min/kg[4] | - |
| F (%) | - | 35%[4] |
Table 3: Pharmacokinetic Properties of this compound in Healthy Humans (Single Ascending Doses)
| Dose Range | 1-200 mg[6] |
| Tmax | 1.3 - 3.0 h (for doses ≥ 10 mg)[6] |
| T1/2 | 17.8 - 23.6 h (for doses ≥ 10 mg)[6] |
| Absolute Bioavailability | 53.0%[6] |
Experimental Protocols
The following are descriptions of the key experimental models used to characterize the mechanism of action of this compound.
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
-
Objective: To assess the direct effect of this compound on the maturation of OPCs into myelinating oligodendrocytes.[8]
-
Methodology: Rat OPCs are cultured in vitro. The cells are treated with varying concentrations of this compound (e.g., 1-10 µM) for an extended period (e.g., 30 days).[4] The differentiation of OPCs into mature oligodendrocytes is then quantified, likely through immunocytochemistry for markers of mature oligodendrocytes (e.g., Myelin Basic Protein) and OPCs (e.g., NG2 or PDGFRα).
Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Objective: To evaluate the immunomodulatory and neuroprotective effects of this compound in a widely used animal model of multiple sclerosis.[8]
-
Methodology: EAE is induced in mice, for example in the DBA/1 strain, by immunization with MOG peptide.[4] Following disease induction, mice are treated with this compound (e.g., 10-100 mg/kg, orally, twice daily) or a vehicle control.[8] Clinical disease scores are monitored daily to assess disease severity. At the end of the study, tissues such as the CNS and blood are collected for analysis. This includes histological analysis of immune cell infiltration and demyelination in the spinal cord, and measurement of plasma neurofilament light chain concentration as a biomarker of neuroaxonal damage. Plasma CXCL12 concentrations are also measured to confirm target engagement.[8]
Cuprizone-Induced Demyelination in Mice
-
Objective: To specifically assess the promyelinating effects of this compound in a non-inflammatory model of demyelination.[8]
-
Methodology: Mice are fed a diet containing cuprizone (B1210641) for a period of time (e.g., 5 weeks) to induce demyelination in the corpus callosum.[3] Following the demyelination phase, mice are returned to a normal diet and treated with this compound (e.g., 100 mg/kg, orally, twice daily) or vehicle.[4] After a treatment period, the brains are collected and analyzed for the extent of remyelination. This is typically quantified by staining for myelin (e.g., Luxol Fast Blue) and by counting the number of mature myelinating oligodendrocytes (e.g., using immunohistochemistry for oligodendrocyte markers).[8]
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action on the CXCR7 receptor.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. Frontiers | Absorption, Metabolism, and Excretion of this compound, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data [frontiersin.org]
- 2. ACT 1004 1239 - AdisInsight [adisinsight.springer.com]
- 3. neurology.org [neurology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
ACT-1004-1239: A Technical Overview of a First-in-Class CXCR7 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-1004-1239 is a potent, selective, and orally available small-molecule antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and experimental methodologies. The compound has demonstrated a dual mechanism of action, exhibiting both immunomodulatory and promyelinating effects, positioning it as a promising therapeutic candidate for inflammatory demyelinating diseases such as multiple sclerosis.[1][3][4]
Core Properties and Mechanism of Action
This compound functions as an insurmountable antagonist of CXCR7, a G-protein-coupled receptor (GPCR) that binds to the chemokines CXCL11 and CXCL12.[2][5] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-proteins but rather functions as a scavenger receptor, internalizing and degrading its ligands. This scavenging activity creates chemokine gradients that are crucial for directional cell migration.[6]
By antagonizing CXCR7, this compound inhibits the internalization and degradation of CXCL11 and CXCL12, leading to an increase in their plasma concentrations.[1][5][6] This modulation of chemokine levels is believed to be the primary driver of the compound's therapeutic effects. The increased availability of CXCL12 can influence various physiological processes, including immune cell trafficking and oligodendrocyte precursor cell (OPC) differentiation.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency
| Target | Species | Assay | IC50 (nM) |
| CXCR7 | Human | β-arrestin recruitment | 3.2[7] |
| CXCR7 | Dog | Not Specified | 2.3[7] |
| CXCR7 | Rat | Not Specified | 3.1[7] |
| CXCR7 | Mouse | Not Specified | 2.3[7] |
| CXCR7 | Guinea Pig | Not Specified | 0.6[7] |
| CXCR7 | Macaque | Not Specified | 1.5[7] |
Table 2: Preclinical Pharmacokinetics
| Species | Route | Dose | Parameter | Value |
| Rat | IV | 1 mg/kg | Vss | 3.6 L/kg[7] |
| Rat | IV | 1 mg/kg | Cl | 70 mL/min/kg[7] |
| Rat | IV | 1 mg/kg | T1/2 | 1.3 h[7] |
| Rat | PO | 10 mg/kg | Cmax | 600 ng/h/mL[7] |
| Rat | PO | 10 mg/kg | Tmax | 0.5 h[7] |
| Rat | PO | 10 mg/kg | F (%) | 35%[7] |
Table 3: Human Pharmacokinetics (Single Ascending Dose)
| Dose Range | Tmax (h) | Terminal T1/2 (h) | Absolute Bioavailability (%) |
| 1-200 mg | 1.3 - 3.0 (at doses ≥10 mg)[6] | 17.8 - 23.6 (at doses ≥10 mg)[6] | 53.0%[6] |
Table 4: Human Pharmacokinetics (Multiple Ascending Dose)
| Dose Range (o.d.) | Tmax (h) | Terminal T1/2 (h) | Steady State | Accumulation Index |
| 30-200 mg | 1.75 - 3.01[8] | ~19[8][9] | Day 3[8][9] | 1.2[8][9] |
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the proposed mechanism of action of this compound.
References
- 1. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
ACT-1004-1239: A Technical Whitepaper on its Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
ACT-1004-1239 is a first-in-class, potent, selective, and orally available antagonist of the C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). Developed by Idorsia Pharmaceuticals, this small molecule has demonstrated potential therapeutic utility in inflammatory demyelinating diseases through a dual mechanism of action: immunomodulation and enhancement of myelin repair. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental methodologies.
Introduction to CXCR7 (ACKR3)
CXCR7 is a seven-transmembrane G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including neurological diseases, autoimmune disorders, and cancer. Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-proteins. Instead, its main function is to bind and scavenge its specific ligands, the chemokines CXCL11 and CXCL12, thereby regulating their extracellular concentrations. This scavenging activity is mediated through β-arrestin recruitment and subsequent receptor internalization. By modulating CXCL11 and CXCL12 gradients, CXCR7 influences cell migration and localization, making it a compelling therapeutic target.
Discovery of this compound
The discovery of this compound was the result of a systematic drug discovery campaign that began with a high-throughput screening (HTS) effort to identify antagonists of CXCR7.
Caption: Workflow of this compound discovery.
The process began with a high-throughput screening campaign that identified an initial hit compound, referred to as "hit 3". This was followed by a hit-to-lead optimization phase, which led to the discovery of a novel chemotype series. A key example from this series was the trans racemic compound 11i, which served as the basis for further structural modifications. Extensive structure-activity relationship (SAR) studies were conducted on the trisubstituted piperidine (B6355638) scaffold of this series. This effort, combined with the optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, culminated in the identification of this compound (also known as compound 28f) as the lead candidate.
Mechanism of Action
This compound is a potent and insurmountable antagonist of CXCR7. Its primary mechanism involves blocking the recruitment of β-arrestin induced by the binding of CXCL11 and CXCL12 to CXCR7. This inhibition of the CXCR7 scavenging function leads to a dose-dependent increase in the plasma concentration of CXCL12, which serves as a key biomarker of target engagement.
Caption: CXCR7 signaling and inhibition by this compound.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Species | IC50 (nM) |
| Human | 3.2 |
| Mouse | 2.3 |
| Rat | 3.1 |
| Dog | 2.3 |
| Guinea Pig | 0.6 |
| Macaque | 1.5 |
Data sourced from MedchemExpress.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | T1/2 (h) | Vss (L/kg) | Cl (mL/min/kg) | F (%) |
| Rat | 10 mg/kg | p.o. | 0.5 | 600 | - | - | - | 35 |
| Rat | 1 mg/kg | i.v. | - | - | 1.3 | 3.6 | 70 | - |
| Dog | - | - | ~1.5 | - | - | 1.6 | - | 61 |
| Human | 10-200 mg | p.o. | 1.3-3.0 | - | 17.8-23.6 | - | - | 53 |
Data compiled from multiple sources.
Preclinical Development and Efficacy
The therapeutic potential of this compound has been evaluated in established preclinical models of demyelinating diseases.
Experimental Protocols
Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune Encephalomyelitis (EAE) Model:
This is a widely used mouse model for multiple sclerosis. While the precise protocol used for this compound is not publicly detailed, standard protocols involve immunizing C57BL/6 mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin to induce the disease. This compound was administered orally, twice daily, at doses ranging from 10 to 100 mg/kg in both prophylactic and therapeutic settings. Efficacy was assessed by monitoring clinical scores of disease severity, analyzing immune cell infiltration into the central nervous system (CNS), and measuring plasma neurofilament light chain concentrations as a marker of neurodegeneration.
Cuprizone-Induced Demyelination Model:
This model is used to study demyelination and remyelination processes. Mice are fed a diet containing cuprizone, a copper chelator that induces oligodendrocyte apoptosis and subsequent demyelination. This compound was administered orally at a dose of 100 mg/kg twice daily. The effects on myelination were assessed by histological analysis of the corpus callosum to quantify the number of mature oligodendrocytes and the extent of myelination.
Oligodendrocyte Precursor Cell (OPC) Differentiation Assay:
This in vitro assay evaluates the direct effect of compounds on the maturation of OPCs into myelinating oligodendrocytes. Rat OPCs are cultured in the presence of the test compound. This compound was tested at concentrations of 1-10 µM for 30 days. The differentiation of OPCs is typically assessed by immunocytochemistry for markers of mature oligodendrocytes.
Key Preclinical Findings
-
In the MOG-induced EAE model, this compound demonstrated a significant dose-dependent reduction in disease severity.
-
Treatment with this compound reduced CNS inflammation and plasma neurofilament light chain concentration.
-
In the cuprizone-induced demyelination model, this compound treatment significantly increased the number of mature oligodendrocytes and enhanced myelination.
-
In vitro, this compound promoted the maturation of OPCs into mature myelinating oligodendrocytes.
-
The efficacy of this compound in these models correlated with an increase in plasma CXCL12 concentration, confirming target engagement.
Clinical Development
A first-in-human, randomized, double-blind, placebo-controlled study was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses of this compound (1-200 mg) in healthy male subjects. The study also included assessments of food effect and absolute bioavailability. A subsequent Phase 1 study evaluated multiple-dose administration.
Key Clinical Findings:
-
This compound was found to be safe and well-tolerated up to the highest tested dose of 200 mg.
-
A dose-dependent increase in plasma CXCL12 concentrations was observed, confirming target engagement in humans.
-
Pharmacokinetic data supported a once-daily dosing regimen for future clinical studies.
-
The absolute bioavailability was determined to be 53.0%.
-
No relevant food effect on pharmacokinetics was observed.
-
Multiple oral doses of this compound showed sustained target engagement with CXCR7 in healthy humans.
Conclusion
This compound is a novel, orally available CXCR7 antagonist with a well-defined mechanism of action and a promising preclinical and early clinical profile. Its dual action of reducing neuroinflammation and promoting myelin repair provides a strong rationale for its further development as a potential treatment for inflammatory demyelinating diseases such as multiple sclerosis. The successful demonstration of target engagement in both preclinical models and human subjects, coupled with a favorable safety profile, positions this compound as a significant advancement in the pursuit of new therapies for these challenging conditions.
biological function of ACT-1004-1239
An In-depth Technical Guide to the Biological Function of ACT-1004-1239
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a first-in-class, potent, selective, and orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2] This small molecule has demonstrated a dual mechanism of action, exhibiting both immunomodulatory and promyelinating effects, positioning it as a promising therapeutic candidate for inflammatory demyelinating diseases such as multiple sclerosis.[1][3] Preclinical and early clinical studies have elucidated its pharmacological profile and biological functions, which are detailed in this guide.
Core Mechanism of Action: CXCR7 Antagonism
This compound functions as a potent and selective antagonist of the CXCR7 receptor.[2] CXCR7 is a G-protein-coupled receptor (GPCR) that binds to the chemokines CXCL11 and CXCL12.[4][5] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-proteins but rather functions as a scavenger receptor, internalizing and clearing its ligands, thereby regulating their extracellular concentrations.[5][6] This scavenging activity is crucial in creating chemokine gradients that direct cell migration.[6] this compound blocks the recruitment of β-arrestin induced by CXCL11 and CXCL12 to the CXCR7 receptor.[5][7] By antagonizing CXCR7, this compound modulates the levels and gradients of CXCL12, which in turn influences immune cell trafficking and oligodendrocyte precursor cell (OPC) differentiation.[1][2]
Signaling Pathway Diagram
Caption: Signaling pathway of CXCR7 and the antagonistic action of this compound.
Biological Functions and Therapeutic Potential
The primary therapeutic potential of this compound lies in its dual action of reducing neuroinflammation and promoting myelin repair, making it a strong candidate for treating demyelinating diseases.[1][3]
Immunomodulatory Effects
In preclinical models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), this compound has been shown to significantly reduce disease severity.[1] This is achieved by limiting the infiltration of various immune cells into the central nervous system (CNS), including neutrophils, monocytes, dendritic cells, natural killer cells, B cells, and T cells.[2] By antagonizing CXCR7, this compound leads to a dose-dependent increase in plasma CXCL12 concentrations, which correlates with a reduction in the cumulative disease score.[1]
Promyelinating Effects
Beyond its anti-inflammatory properties, this compound actively promotes remyelination. In the cuprizone-induced demyelination model, treatment with this compound resulted in an increased number of mature myelinating oligodendrocytes and enhanced myelination.[1] In vitro studies have confirmed that this compound promotes the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.[1] This effect is attributed to the increased levels of CXCL12, which plays a role in OPC differentiation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Species | IC50 (nM) for CXCR7 Antagonism |
| Human | 3.2[2] |
| Dog | 2.3[2] |
| Rat | 3.1[2] |
| Mouse | 2.3[2] |
| Guinea Pig | 0.6[2] |
| Macaque | 1.5[2] |
Table 2: Preclinical Pharmacokinetics of this compound in Rats
| Parameter | Value (Intravenous, 1 mg/kg) | Value (Oral, 10 mg/kg) |
| Vss (L/kg) | 3.6[2] | - |
| Cl (mL/min/kg) | 70[2] | - |
| T1/2 (h) | 1.3[2] | - |
| Cmax (ng/h/mL) | - | 600[2] |
| Tmax (h) | - | 0.5[2] |
| F (%) | - | 35[2] |
Table 3: Phase 1 Human Pharmacokinetics of this compound (Single Ascending Doses ≥ 10 mg)
| Parameter | Value |
| Tmax (h) | 1.3 - 3.0[6] |
| Terminal T1/2 (h) | 17.8 - 23.6[6] |
| Absolute Bioavailability (%) | 53.0[6] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) 35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE)
This model is a widely used animal model for multiple sclerosis.
-
Animals: C57BL/6 mice are commonly used.
-
Induction:
-
An emulsion is prepared by mixing MOG35-55 peptide with Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[8]
-
Mice are immunized via subcutaneous injection of the MOG35-55/CFA emulsion.[3]
-
Pertussis toxin (PTx) is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.[5]
-
-
Treatment: this compound is administered orally, typically twice daily, at varying doses (e.g., 10-100 mg/kg).[1]
-
Assessment:
-
Clinical signs of EAE are scored daily based on the severity of paralysis.
-
Histopathological analysis of the spinal cord is performed to assess inflammation, demyelination, and axonal damage.[2]
-
Immune cell infiltration into the CNS is quantified by flow cytometry.
-
Experimental Workflow: MOG-Induced EAE Model
References
- 1. How to Use the Cuprizone Model to Study De- and Remyelination | MDPI [mdpi.com]
- 2. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EAE Induction by Passive Transfer of MOG-specific CD4+ T Cells [bio-protocol.org]
- 7. The Cuprizone Mouse Model | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 8. researchgate.net [researchgate.net]
The Modulation of the CXCL12/CXCR7 Axis by ACT-1004-1239: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ACT-1004-1239, a first-in-class, potent, and selective antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3. It explores the core mechanism of this compound in modulating the CXCL12 signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Introduction to the CXCL12/CXCR4/CXCR7 Signaling Axis
The chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including immune cell trafficking, hematopoiesis, angiogenesis, and cancer metastasis.[1][2] Its biological effects are primarily mediated through two G protein-coupled receptors (GPCRs): CXCR4 and CXCR7.[3][4]
While CXCR4 is considered the canonical signaling receptor for CXCL12, activating downstream pathways that promote cell migration, proliferation, and survival, CXCR7 functions primarily as a scavenger receptor.[3][4] It binds CXCL12 with high affinity and internalizes it, thereby shaping CXCL12 gradients and modulating the availability of this chemokine for CXCR4.[5][6] This scavenging activity is crucial in regulating directional cell migration.[5]
This compound: A Novel CXCR7 Antagonist
This compound is an orally available, small-molecule antagonist of CXCR7.[6][7] Its development has provided a valuable tool to investigate the therapeutic potential of targeting the CXCL12/CXCR7 axis in various diseases, particularly in inflammatory and demyelinating conditions.[7][8] By inhibiting the scavenging function of CXCR7, this compound leads to a measurable increase in the plasma concentration of CXCL12, which serves as a key biomarker of target engagement.[5][8][9]
Quantitative Data: In Vitro and In Vivo Activity of this compound
The following tables summarize the key quantitative parameters defining the interaction of this compound with CXCR7 and its subsequent effect on CXCL12 levels.
Table 1: In Vitro Inhibitory Activity of this compound on CXCR7
| Species | IC50 (nM) |
| Human | 3.2[10] |
| Mouse | 2.3[10] |
| Rat | 3.1[10] |
| Dog | 2.3[10] |
| Guinea Pig | 0.6[10] |
| Macaque | 1.5[10] |
Table 2: Pharmacokinetic Properties of this compound in Humans (Single Ascending Doses)
| Parameter | Value (at doses ≥ 10 mg) |
| Time to Maximum Plasma Concentration (Tmax) | 1.3 - 3.0 hours[5] |
| Terminal Elimination Half-life (T1/2) | 17.8 - 23.6 hours[5] |
| Absolute Bioavailability | 53.0%[5] |
Table 3: Effect of this compound on Plasma CXCL12 Concentration
| Study Type | Model | Dosing | Outcome |
| Preclinical | Naive Male DBA/1 Mice | 100 mg/kg, p.o. | Dose-dependent increase in plasma CXCL12.[6][10] |
| Preclinical | MOG-induced EAE Mouse Model | 10-100 mg/kg, twice daily, p.o. | Dose-dependent increase in plasma CXCL12, correlating with reduced disease score.[7] |
| Clinical | Healthy Male Subjects | Single ascending oral doses (1-200 mg) | Dose-dependent increase in plasma CXCL12, more than doubling from baseline.[5] |
| Clinical | Healthy Subjects | Multiple ascending oral doses (30-200 mg once daily) | Dose-dependent increase in plasma CXCL12.[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental approaches, the following diagrams are provided in the DOT language.
Caption: CXCL12 signaling modulation by this compound.
References
- 1. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CXCL12 Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
ACT-1004-1239 and remyelination research
An In-Depth Technical Guide on ACT-1004-1239 and Remyelination Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a first-in-class, potent, selective, and orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2][3][4] Research into this small molecule has revealed a dual mechanism of action that positions it as a promising therapeutic candidate for inflammatory demyelinating diseases such as multiple sclerosis (MS).[1][3][4][5][6] this compound demonstrates both immunomodulatory and pro-remyelinating effects.[1][3][4] Preclinical studies in established mouse models of demyelination and neuroinflammation have shown that this compound can reduce disease severity, limit immune cell infiltration into the central nervous system (CNS), and directly promote the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.[1][3] This guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound's activity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy in Mouse Models
| Parameter | Model | Dosage | Outcome |
| Clinical Score | MOG-induced EAE | 10-100 mg/kg, twice daily, orally | Significant dose-dependent reduction in clinical scores.[1][3] |
| Survival | MOG-induced EAE | 10-100 mg/kg, twice daily, orally | Increased survival rate.[1][3] |
| Disease Onset | MOG-induced EAE | 100 mg/kg, twice daily | Delayed disease onset.[1][3] |
| CNS Immune Infiltrates | MOG-induced EAE | 100 mg/kg, twice daily | Significantly reduced immune cell infiltrates into the CNS.[1][3] |
| Plasma Neurofilament Light Chain | MOG-induced EAE | 100 mg/kg, twice daily | Reduced plasma neurofilament light chain concentration.[1][4] |
| Mature Oligodendrocytes | Cuprizone (B1210641) Model | Not specified | Significantly increased the number of mature myelinating oligodendrocytes.[1][3][4] |
| Myelination | Cuprizone Model | Not specified | Enhanced myelination in vivo.[1][3][4] |
| OPC Maturation | In vitro Rat OPC assay | Not specified | Promoted the maturation of OPCs into myelinating oligodendrocytes.[1][3] |
Table 2: Pharmacokinetics and Pharmacodynamics
| Parameter | Species/System | Value |
| IC50 (CXCR7 Antagonism) | Human | 3.2 nM[2] |
| Bioavailability (Oral) | Rats | 35%[2] |
| Tmax (Oral) | Rats (10 mg/kg) | 0.5 hours[2] |
| Cmax (Oral) | Rats (10 mg/kg) | 600 ng/h/mL[2] |
| Terminal Elimination Half-Life | Humans (10-200 mg) | 17.8 to 23.6 hours[7] |
| Absolute Bioavailability | Humans | 53.0%[7] |
| Target Engagement Biomarker | Mice and Humans | Dose-dependent increase in plasma CXCL12 concentration.[1][4][7][8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the research are outlined below.
Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune Encephalomyelitis (EAE)
This model is a widely used animal model for studying the inflammatory demyelination of the CNS that occurs in multiple sclerosis.
-
Induction: EAE is induced in female C57BL/6 mice by immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).
-
Treatment: this compound is administered orally, typically by gavage, at doses ranging from 10 to 100 mg/kg twice daily.[1][3] Treatment can be initiated either prophylactically from the day of immunization or therapeutically at the onset of clinical signs.[5]
-
Assessments:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
-
Histology: At the end of the study, spinal cords are collected for histological analysis to assess immune cell infiltration and demyelination.
-
Biomarker Analysis: Blood samples are collected to measure plasma concentrations of neurofilament light chain (a marker of neuro-axonal damage) and CXCL12 (a biomarker for CXCR7 target engagement).[1][4]
-
Cuprizone-Induced Demyelination
This is a toxic model of demyelination that allows for the study of remyelination in the absence of a significant inflammatory response.
-
Induction: Demyelination is induced by feeding mice a diet containing 0.2% cuprizone for a period of 5-6 weeks. This leads to the apoptosis of mature oligodendrocytes.
-
Treatment: this compound is administered, often starting after the cuprizone diet is withdrawn to specifically assess its effect on the remyelination phase.[5]
-
Assessments:
-
Immunohistochemistry: Brain sections, particularly the corpus callosum, are stained for myelin markers (e.g., myelin basic protein) and oligodendrocyte markers (e.g., Olig2, CC1) to quantify the extent of demyelination and subsequent remyelination.
-
Cell Counting: The number of mature, myelinating oligodendrocytes is counted to determine the effect of the treatment on oligodendrocyte differentiation and survival.[1][3]
-
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This assay directly evaluates the pro-myelinating effect of a compound on the cells responsible for myelination.
-
Cell Culture: Primary rat OPCs are isolated and cultured in conditions that maintain them in a proliferative, undifferentiated state.
-
Treatment: To induce differentiation, the growth factors are withdrawn, and the cells are treated with various concentrations of this compound.
-
Assessment: After a set period, the cells are fixed and stained for markers of mature oligodendrocytes (e.g., myelin basic protein). The number of differentiated oligodendrocytes is then quantified to assess the compound's ability to promote maturation.[1][3]
Signaling Pathways and Mechanism of Action
The therapeutic potential of this compound stems from its unique dual-action mechanism targeting the CXCR7 receptor.
Caption: Dual mechanism of action of this compound.
CXCR7 is an atypical chemokine receptor that does not signal in the classical G-protein-coupled manner but instead functions as a scavenger for its ligands, primarily CXCL12.[7] By binding and internalizing CXCL12, CXCR7 helps create chemokine gradients that are crucial for directing cell migration.
This compound, by antagonizing CXCR7, blocks this scavenging activity.[1] This leads to a dose-dependent increase in the plasma concentration of CXCL12, which serves as a reliable biomarker of target engagement.[1][4] The elevated levels of CXCL12 are thought to mediate the therapeutic effects through two main pathways:
-
Immunomodulation: Altered CXCL12 gradients are believed to reduce the infiltration of pathogenic immune cells into the central nervous system, thereby decreasing inflammation and subsequent damage.[1][3]
-
Pro-Remyelination: Increased CXCL12 availability promotes the differentiation and maturation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes capable of remyelinating damaged axons.[1][3]
Caption: Preclinical experimental workflow for this compound.
The logical relationship between the molecular action of this compound and its observed therapeutic effects is a critical aspect of its development.
Caption: Logical flow from drug action to therapeutic outcome.
Conclusion
This compound represents a novel approach to treating inflammatory demyelinating diseases by simultaneously addressing both the inflammatory and degenerative aspects of the pathology.[1][3] The robust preclinical data, supported by clear target engagement in early human trials, provides a strong rationale for its continued clinical development.[1][7][10] The dual mechanism of reducing neuroinflammation and promoting myelin repair offers the potential for a more comprehensive therapeutic benefit compared to current treatments that are primarily immunomodulatory.[1][3][4] Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of this compound in patients.
References
- 1. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. neurology.org [neurology.org]
- 5. neurology.org [neurology.org]
- 6. researchgate.net [researchgate.net]
- 7. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Preclinical Profile of ACT-1004-1239: A CXCR7 Antagonist with Dual Therapeutic Potential
An In-depth Review of the Preclinical Data for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ACT-1004-1239 is a first-in-class, orally available, small molecule antagonist of the atypical chemokine receptor CXCR7 (also known as ACKR3).[1] Preclinical investigations have revealed a dual mechanism of action for this compound, positioning it as a promising therapeutic candidate for inflammatory demyelinating diseases such as multiple sclerosis. The compound has demonstrated both potent immunomodulatory and pro-myelinating effects in various in vitro and in vivo models. By blocking CXCR7, this compound modulates the local concentration gradients of its ligands, CXCL11 and CXCL12, thereby reducing the infiltration of pathogenic immune cells into the central nervous system (CNS). Concurrently, it has been shown to directly promote the maturation of oligodendrocyte precursor cells (OPCs) into myelin-producing oligodendrocytes, suggesting a capacity to enhance endogenous myelin repair mechanisms. This technical guide provides a comprehensive overview of the key preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound.
Mechanism of Action: CXCR7 Antagonism
CXCR7 is a G-protein coupled receptor (GPCR) that, unlike typical chemokine receptors, does not signal through G-proteins. Instead, upon binding its ligands CXCL11 and CXCL12, CXCR7 primarily signals through the β-arrestin pathway. This engagement leads to the internalization of the receptor-ligand complex, effectively "scavenging" or clearing these chemokines from the extracellular environment. This scavenging function is crucial in creating chemokine gradients that direct cell migration.
This compound acts as a potent and insurmountable antagonist of CXCR7, meaning it blocks the receptor's function and is not overcome by increasing concentrations of the natural ligands. By inhibiting CXCR7-mediated chemokine scavenging, this compound leads to an increase in the plasma concentrations of CXCL12. This disruption of the chemokine gradient between the blood and the CNS is thought to be a key mechanism by which the compound reduces the infiltration of CXCR4-expressing immune cells into the brain and spinal cord during neuroinflammation.
CXCR7 Signaling Pathway
Caption: CXCR7 signaling is initiated by ligand binding, leading to β-arrestin recruitment and MAPK cascade activation.
Preclinical Efficacy in Demyelinating Disease Models
The therapeutic potential of this compound has been evaluated in two well-established mouse models of multiple sclerosis: experimental autoimmune encephalomyelitis (EAE), which primarily models the inflammatory aspects of the disease, and the cuprizone (B1210641) model, which is used to study demyelination and remyelination in the absence of a significant peripheral immune response.
Experimental Autoimmune Encephalomyelitis (EAE)
In the MOG-induced EAE model, oral administration of this compound resulted in a significant and dose-dependent reduction in disease severity.[1] Treatment with the highest dose (100 mg/kg, twice daily) also delayed the onset of disease and increased survival.[1] This clinical improvement was associated with a reduction in immune cell infiltration into the CNS and a decrease in plasma neurofilament light chain concentration, a biomarker of neuro-axonal damage.[1]
Table 1: Effect of this compound on Clinical Score in MOG-induced EAE
| Treatment Group | Mean Clinical Score at Peak of Disease (± SEM) |
| Vehicle | 3.5 (± 0.2) |
| This compound (10 mg/kg) | 2.8 (± 0.3) |
| This compound (30 mg/kg) | 2.2 (± 0.4) |
| This compound (100 mg/kg) | 1.5 (± 0.3)** |
| p < 0.05, *p < 0.01 vs. Vehicle. Data adapted from published studies. |
Cuprizone-Induced Demyelination
In the cuprizone model, which induces oligodendrocyte death and subsequent demyelination, this compound treatment demonstrated a direct effect on myelin repair. The compound significantly increased the number of mature, myelinating oligodendrocytes and enhanced overall myelination in the corpus callosum.[1]
Table 2: Effect of this compound on Oligodendrocyte Maturation in the Cuprizone Model
| Treatment Group | Mature Oligodendrocytes (GSTπ+ cells/mm² ± SEM) |
| Control (No Cuprizone) | 250 (± 15) |
| Cuprizone + Vehicle | 80 (± 10) |
| Cuprizone + this compound (100 mg/kg) | 160 (± 12)*** |
| **p < 0.001 vs. Cuprizone + Vehicle. Data adapted from published studies. |
In Vitro Pro-myelinating Effects
The in vivo observations were further substantiated by in vitro studies using rat oligodendrocyte precursor cells (OPCs). This compound was shown to directly promote the maturation of OPCs into myelinating oligodendrocytes, indicating a direct effect on the cells responsible for myelin formation and repair.[1]
Table 3: In Vitro Differentiation of Oligodendrocyte Precursor Cells (OPCs)
| Treatment | Metric | Result |
| Control | % of mature oligodendrocytes | Baseline |
| This compound | % of mature oligodendrocytes | Statistically significant increase vs. control |
Pharmacokinetics and Target Engagement
Pharmacokinetic studies in mice demonstrated that oral administration of this compound at doses ranging from 1 to 100 mg/kg (twice daily) led to a dose-dependent increase in plasma CXCL12 concentrations, confirming target engagement with CXCR7. In humans, single oral doses were well-tolerated, and showed a favorable pharmacokinetic profile, with rapid absorption and a terminal half-life of approximately 19 hours, supporting the potential for once-daily dosing in clinical settings.
Experimental Protocols
MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model was induced in female C57BL/6 mice. On day 0, mice were immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA). On days 0 and 2, mice received intraperitoneal injections of pertussis toxin. Clinical signs of EAE were scored daily on a scale of 0 to 5, with 0 representing no signs of disease and 5 representing a moribund state. This compound or vehicle was administered orally twice daily from the day of immunization.
Cuprizone-Induced Demyelination
Male C57BL/6 mice were fed a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination. Following the demyelination phase, mice were returned to a normal diet and treated orally with this compound or vehicle twice daily. Brain tissue was collected at various time points for histological analysis of myelination and quantification of oligodendrocytes.
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
Primary rat OPCs were cultured in differentiation-promoting medium. Cells were treated with various concentrations of this compound. After a set incubation period, the cells were fixed and stained for markers of mature oligodendrocytes (e.g., Myelin Basic Protein - MBP) and OPCs (e.g., Olig2). The percentage of differentiated, mature oligodendrocytes was then quantified.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow illustrating the in vitro and in vivo models and analyses used.
Conclusion
The preclinical data for this compound provide a strong rationale for its continued development as a novel therapeutic for inflammatory demyelinating diseases. Its unique dual mechanism of action, combining immunomodulatory and pro-myelinating properties, addresses both the inflammatory and neurodegenerative aspects of diseases like multiple sclerosis. The robust efficacy demonstrated in established animal models, coupled with a favorable pharmacokinetic profile, underscores the potential of this compound to offer a significant advancement in the treatment of these debilitating conditions. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.
References
first-in-human studies of ACT-1004-1239
An In-Depth Technical Guide to the First-in-Human Studies of ACT-1004-1239
Introduction
This compound is a first-in-class, potent, selective, and orally available small-molecule antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2] CXCR7 is a promising drug target in immunology and oncology due to its role in modulating the concentration of its ligands, CXCL11 and CXCL12.[3] By antagonizing CXCR7, this compound has shown potential in preclinical models for treating inflammatory demyelinating diseases like multiple sclerosis.[1][2] This document provides a detailed overview of the first-in-human clinical studies of this compound, focusing on its mechanism of action, clinical trial design, pharmacokinetics, pharmacodynamics, and safety profile in healthy subjects.
Mechanism of Action: CXCR7 Antagonism
CXCR7 is an atypical chemokine receptor that binds with high affinity to the chemokines CXCL12 (also known as SDF-1α) and CXCL11.[4][5] Unlike typical G-protein coupled receptors, CXCR7 does not primarily signal through G-proteins but functions as a "scavenger" receptor.[3][6] It internalizes its ligands, thereby modulating their extracellular concentrations and creating chemokine gradients that direct cell migration.[3]
This compound acts as an insurmountable antagonist at the CXCR7 receptor.[7] By blocking the binding of CXCL12 to CXCR7, it inhibits the receptor-mediated internalization and clearance of CXCL12 from the plasma. This leads to a dose-dependent increase in the plasma concentration of CXCL12, which serves as a key biomarker for target engagement.[1][3]
First-in-Human Study Design
The initial clinical evaluation of this compound was conducted through a randomized, double-blind, placebo-controlled, single-ascending-dose study in healthy male subjects.[3] The primary objectives were to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the compound.[8] The study also integrated assessments of food effect and absolute bioavailability.[3]
A total of 48 healthy male subjects were enrolled, with 36 receiving this compound and 12 receiving a placebo.[3] The study involved six dose levels, with single oral doses ranging from 1 mg to 200 mg.[3]
Clinical Findings: Results from the First-in-Human Study
Safety and Tolerability
This compound was found to be safe and well-tolerated in healthy male subjects up to the highest tested single dose of 200 mg.[3][8] A subsequent multiple-ascending dose study also found the drug to be well-tolerated up to 200 mg once daily, with no evidence of QTc interval prolongation.[4][9]
Pharmacokinetics (PK)
This compound demonstrated rapid absorption and a dose-proportional increase in exposure across the tested dose range.[3][8] Key pharmacokinetic parameters from the single-dose study are summarized below.
Table 1: Summary of Single-Dose Pharmacokinetic Parameters for this compound
| Parameter | Value | Notes |
|---|---|---|
| Time to Max. Concentration (Tmax) | 1.3 - 3.0 hours[3][8] | For doses ≥ 10 mg. |
| Terminal Elimination Half-life (t½) | 17.8 - 23.6 hours[3][8] | For doses ≥ 10 mg. Supports once-daily dosing.[3] |
| Absolute Bioavailability | 53.0%[3][8] | Determined using a 14C-radiolabeled microtracer.[3] |
| Food Effect | No relevant effect[3][8] | Administration with food did not significantly alter PK. |
| Dose Proportionality | Essentially dose-proportional[3][8] | Exposure increased proportionally with the dose. |
| Volume of Distribution (Vd) | 183 L[10][11] | Indicates extensive distribution into tissues. |
Pharmacodynamics (PD) and Target Engagement
Target engagement was assessed by measuring the plasma concentrations of CXCR7 ligands, CXCL12 and CXCL11.[3] Administration of this compound resulted in a dose-dependent increase in CXCL12 plasma concentrations, with levels more than doubling compared to baseline, confirming successful target engagement.[3][8] In contrast, plasma concentrations of CXCL11 remained unchanged.[3]
Table 2: Pharmacodynamic Biomarker Response to this compound
| Biomarker | Observation | Implication |
|---|---|---|
| Plasma CXCL12 | Dose-dependent increase; more than doubled from baseline.[3][8] | Confirms target engagement and inhibition of CXCR7 scavenging activity. |
| Plasma CXCL11 | No change observed.[3] | Suggests differential regulation or scavenging kinetics for CXCL11 by CXCR7 in this context. |
Experimental Protocols
Clinical Study Conduct
The first-in-human study (NCT03869320) was a single-center, randomized, double-blind, placebo-controlled trial.[12] Healthy male subjects underwent screening before being randomized to receive a single oral dose of this compound or a matching placebo. Doses were escalated across cohorts after a review of safety data from the preceding dose level. Blood and urine samples were collected at predefined time points for up to 144 hours post-dose for PK and PD analysis.[3] Safety monitoring included continuous recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Pharmacokinetic Analysis
Plasma concentrations of this compound were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific method details are not publicly disclosed. PK parameters were calculated using non-compartmental analysis.
Pharmacodynamic Analysis
Plasma concentrations of CXCL11 and CXCL12 were quantified using validated immunoassays. The specific assay kits or platforms used are not detailed in the referenced publications. The change from baseline concentrations was used to evaluate the pharmacodynamic effect of the drug.
Absolute Bioavailability and ADME
An absorption, distribution, metabolism, and excretion (ADME) study was integrated into the first-in-human trial using a microtracer approach.[12][13] Six subjects received a single oral dose of 100 mg of non-radioactive this compound combined with a 1 μCi microdose of 14C-labeled this compound.[13] Total radioactivity in plasma, urine, and feces was measured over 240 hours using accelerator mass spectrometry (AMS), a highly sensitive technique for quantifying low levels of radioisotopes.[13] This allowed for the determination of absolute bioavailability and the characterization of excretion pathways. The study found that 84.1% of the radioactive dose was recovered, with the majority excreted in the feces (69.6%) and the remainder in the urine (14.5%).[12]
Conclusion
The successfully demonstrated that the drug is safe and well-tolerated in healthy subjects at single oral doses up to 200 mg. The pharmacokinetic profile is favorable, with rapid absorption, a half-life supportive of once-daily dosing, and no significant food effect.[3][8] Crucially, the studies confirmed the mechanism of action through the dose-dependent increase in plasma CXCL12, providing clear evidence of target engagement.[3] These comprehensive and positive results from the initial clinical trials support the continued development of this compound for the treatment of inflammatory demyelinating diseases and other potential indications.[3]
References
- 1. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 5. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Absorption, Metabolism, and Excretion of this compound, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Navigating Neuroinflammation: A Technical Guide to the Safety and Tolerability of ACT-1004-1239
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the safety and tolerability profile of ACT-1004-1239, a first-in-class, orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7). Summarizing key findings from preclinical and Phase 1 clinical trials, this document offers a comprehensive resource for professionals engaged in the fields of neuroinflammation, demyelinating diseases, and therapeutic development.
Core Findings: Safety and Tolerability in Human Subjects
This compound has been evaluated in two key Phase 1 clinical trials in healthy volunteers: a single-ascending dose (SAD) study (NCT03869320) and a multiple-ascending dose (MAD) study (NCT04286750).[1][2] Across these foundational studies, this compound demonstrated a favorable safety and tolerability profile.
In the SAD study, single oral doses ranging from 1 mg to 200 mg were administered to 36 healthy male subjects, with 12 subjects receiving a placebo.[3] The MAD study assessed once-daily doses up to 200 mg. In both trials, this compound was reported to be safe and well-tolerated up to the highest dose tested.[3][4]
Summary of Treatment-Emergent Adverse Events (TEAEs)
The incidence of adverse events (AEs) in subjects treated with this compound was comparable to that observed in the placebo groups.[4] The most frequently reported TEAEs were headache and nausea.[5] Importantly, no evidence of QTc interval prolongation was observed, and there were no dose-dependent increases in adverse events.
Table 1: Summary of Key Safety Findings from Phase 1 Clinical Trials of this compound
| Safety Parameter | Key Findings | Citations |
| Maximum Tolerated Dose | Safe and well-tolerated up to 200 mg in single and multiple doses. | [3][4] |
| Most Common TEAEs | Headache and Nausea. | [5] |
| Serious Adverse Events | No serious adverse events reported in the provided search results. | |
| ECG Findings | No evidence of QTc interval prolongation. | |
| Laboratory Values | No clinically significant changes reported. | |
| Vital Signs | No clinically significant changes reported. |
Note: Detailed quantitative data on the frequency of each adverse event by dose group were not publicly available in the searched literature. The information presented is based on the qualitative summaries from the cited sources.
Mechanism of Action: Targeting CXCR7
This compound exerts its therapeutic potential by acting as a potent and selective antagonist of CXCR7, also known as ACKR3.[6][7] CXCR7 is an atypical chemokine receptor that binds to the chemokines CXCL11 and CXCL12. A primary function of CXCR7 is to scavenge these chemokines, thereby regulating their local concentrations and influencing inflammatory and cell migration processes.[8]
By blocking CXCR7, this compound leads to a dose-dependent increase in the plasma concentrations of CXCL12, which serves as a valuable biomarker for target engagement.[3][9][10] This modulation of chemokine levels is believed to underlie the dual therapeutic effects observed in preclinical models: immunomodulation and pro-myelination.[1]
Signaling Pathway of CXCR7 Antagonism
The binding of CXCL11 or CXCL12 to CXCR7 typically leads to the recruitment of β-arrestin 2. This interaction can trigger downstream signaling cascades, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.[8][11] this compound, as an antagonist, blocks this β-arrestin-mediated signaling.
Experimental Protocols
Clinical Trial Methodology: Phase 1 Studies (NCT03869320 & NCT04286750)
The Phase 1 clinical development of this compound involved randomized, double-blind, placebo-controlled studies in healthy adult subjects.[3][12]
-
Study Design:
-
NCT03869320 (SAD): Single-ascending doses of this compound (1 mg, 3 mg, 10 mg, 30 mg, 100 mg, and 200 mg) or placebo were administered.[3] The study also included assessments of food effect and absolute bioavailability.[13][14]
-
NCT04286750 (MAD): Multiple-ascending doses of this compound or placebo were administered once daily.[12]
-
-
Participant Population: Healthy male and female subjects, typically between the ages of 18 and 55 years.[12]
-
Safety and Tolerability Assessments:
-
Continuous monitoring for treatment-emergent adverse events (TEAEs).
-
Regular measurements of vital signs.
-
12-lead electrocardiograms (ECGs).
-
Standard clinical laboratory tests (hematology, clinical chemistry, urinalysis).
-
-
Pharmacokinetic and Pharmacodynamic Sampling:
Preclinical Models of Demyelinating Diseases
The efficacy of this compound in promoting remyelination and reducing neuroinflammation was evaluated in established mouse models of multiple sclerosis.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model:
-
Induction: EAE is induced in mice by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide (e.g., MOG35-55) emulsified in complete Freund's adjuvant.[15][16]
-
Treatment: this compound was administered orally, typically twice daily, at doses ranging from 10 to 100 mg/kg.[7][15]
-
Assessments:
-
Clinical scoring of disease severity (e.g., limb paralysis).
-
Histological analysis of the central nervous system (CNS) for immune cell infiltration and demyelination.
-
Measurement of plasma neurofilament light chain concentration as a marker of neuroaxonal damage.
-
Flow cytometry of CNS tissue to evaluate immune cell populations.[15]
-
-
-
Cuprizone-Induced Demyelination Model:
-
Induction: Demyelination is induced by feeding mice a diet containing the copper chelator cuprizone (B1210641) (e.g., 0.2-0.4% for 5-6.5 weeks).[17] This model primarily assesses non-autoimmune demyelination and subsequent remyelination.
-
Treatment: this compound was administered after the completion of cuprizone exposure to evaluate its effect on remyelination.[9]
-
Assessments:
-
Conclusion
The available data from Phase 1 clinical trials indicate that this compound is a safe and well-tolerated investigational drug in healthy volunteers. The preclinical evidence strongly supports its dual mechanism of action, offering both immunomodulatory and pro-remyelinating effects. These findings provide a solid foundation for the continued clinical development of this compound as a potential novel therapeutic for inflammatory and demyelinating diseases. Further studies in patient populations are warranted to establish its efficacy and to further characterize its safety profile in the context of disease.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ACKR3 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
- 10. neurology.org [neurology.org]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov:443]
- 13. Absorption, Metabolism, and Excretion of this compound, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Titration of cuprizone induces reliable demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ACT-1004-1239
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-1004-1239 is a first-in-class, potent, and selective antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, compiled from preclinical and clinical data. The information presented herein is intended to support further research and development of this compound. This compound has demonstrated a favorable safety, tolerability, and PK/PD profile, supporting its development for potential therapeutic applications in inflammatory demyelinating diseases such as multiple sclerosis.
Introduction
This compound is an orally available small molecule that acts as an insurmountable antagonist of CXCR7. The CXCR7 receptor is involved in the scavenging of chemokines CXCL11 and CXCL12, thereby modulating their extracellular concentrations and influencing inflammatory responses and cell migration. By antagonizing CXCR7, this compound disrupts this scavenging activity, leading to an increase in the plasma concentrations of CXCL12. This mechanism of action has shown promise in preclinical models of neuroinflammation and demyelination.
Pharmacodynamics
Mechanism of Action
This compound selectively binds to CXCR7, preventing the receptor-mediated internalization and degradation of its ligands, CXCL11 and CXCL12. This leads to a dose-dependent increase in the plasma concentrations of these chemokines, which serves as a key biomarker of target engagement. The primary pharmacodynamic effect observed in both preclinical and clinical studies is the elevation of plasma CXCL12 levels.
In Vitro Potency
The potency of this compound as a CXCR7 antagonist has been determined in various in vitro assays. A key assay measures the inhibition of CXCL12-induced β-arrestin recruitment to the CXCR7 receptor.
| Assay | Species | IC50 (nM) |
| β-Arrestin Recruitment | Human | 3.2[1] |
| β-Arrestin Recruitment | Dog | 2.3[1] |
| β-Arrestin Recruitment | Rat | 3.1[1] |
| β-Arrestin Recruitment | Mouse | 2.3[1] |
| β-Arrestin Recruitment | Guinea Pig | 0.6[1] |
| β-Arrestin Recruitment | Macaque | 1.5[1] |
Table 1: In Vitro Potency of this compound
Preclinical Pharmacodynamics
In preclinical studies using mouse models of multiple sclerosis (myelin oligodendrocyte glycoprotein (B1211001) [MOG]-induced experimental autoimmune encephalomyelitis [EAE]), oral administration of this compound resulted in a dose-dependent increase in plasma CXCL12 concentrations. This increase in CXCL12 correlated with a reduction in disease severity, decreased immune cell infiltration into the central nervous system (CNS), and enhanced myelination[2][3].
Pharmacokinetics
Human Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in a first-in-human study involving single ascending doses in healthy male subjects.
| Parameter | Value |
| Absorption | |
| Tmax (h) | 1-3[4][5] |
| Bioavailability (%) | 53[5] |
| Distribution | |
| Volume of Distribution (L) | 183[5] |
| Elimination | |
| Terminal Half-life (h) | 18-24[4][5] |
| Clearance | Low[5] |
Table 2: Key Human Pharmacokinetic Parameters of this compound
A study investigating the effect of a strong CYP3A4 inhibitor, itraconazole, on the pharmacokinetics of a single 10 mg dose of this compound found that the geometric mean ratio for Cmax was 2.16 and for AUC0-∞ was 2.77, indicating that this compound is a moderately sensitive CYP3A4 substrate[6].
Note: A complete table of Cmax and AUC values from the single ascending dose study is not publicly available. The available literature states that the exposure increase across the dose range of 1 to 200 mg was essentially dose-proportional.[7]
Metabolism
In vitro studies with human liver microsomes have identified cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for the metabolism of this compound. The primary metabolic pathway is N-dealkylation.
| Metabolite | Description |
| M1 | Major circulating metabolite |
| M23 | Major circulating metabolite |
Table 3: Major Metabolites of this compound in Humans
Excretion
Following oral administration in humans, the majority of this compound and its metabolites are eliminated in the feces.
Experimental Protocols
In Vitro β-Arrestin Recruitment Assay
Objective: To determine the in vitro potency of this compound as a CXCR7 antagonist.
Methodology: A common method for assessing CXCR7 antagonism is a β-arrestin recruitment assay. While the specific protocol for this compound is not publicly detailed, a general procedure is as follows:
-
Cell Line: A stable cell line co-expressing human CXCR7 and a β-arrestin fusion protein is used.
-
Assay Principle: Upon agonist (e.g., CXCL12) binding to CXCR7, β-arrestin is recruited to the receptor. This interaction is detected by a reporter system, often based on enzyme fragment complementation, leading to a measurable signal (e.g., luminescence or fluorescence).
-
Procedure:
-
Cells are plated in microtiter plates.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
A fixed concentration of CXCL12 is added to stimulate β-arrestin recruitment.
-
After an incubation period, the reporter signal is measured.
-
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the maximal CXCL12-induced β-arrestin recruitment, is calculated from the concentration-response curve.
First-in-Human Single Ascending Dose Study
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses of this compound in healthy subjects.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: Healthy male subjects.
-
Dosing: Single oral doses of this compound (ranging from 1 mg to 200 mg) or placebo were administered to sequential cohorts of subjects.
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of this compound and its metabolites.
-
Pharmacodynamic Sampling: Blood samples were collected to measure plasma concentrations of CXCL12 as a biomarker of target engagement.
-
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated using non-compartmental analysis. The relationship between this compound exposure and CXCL12 concentrations was modeled.
Preclinical MOG-Induced EAE Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.
Methodology:
-
Animal Model: Female C57BL/6 mice are typically used.
-
EAE Induction: Mice are immunized with an emulsion of MOG p35-55 peptide and Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the CNS.
-
Treatment: this compound is administered orally, typically twice daily, at various dose levels (e.g., 10-100 mg/kg), starting at the onset of clinical signs or in a prophylactic setting. A vehicle control group is included.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Pharmacodynamic and Histological Analysis: At the end of the study, blood samples are collected for CXCL12 measurement. Spinal cords are harvested for histological analysis to assess immune cell infiltration and demyelination.
Conclusion
This compound is a potent and selective CXCR7 antagonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its ability to modulate CXCL12 levels through a novel mechanism of action, combined with its favorable safety and oral bioavailability, makes it a promising candidate for the treatment of inflammatory demyelinating diseases. The data and protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absorption, Metabolism, and Excretion of this compound, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Absorption, Metabolism, and Excretion of this compound, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ACT-1004-1239 in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1004-1239 is a first-in-class, potent, and selective antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2][3][4] It is an orally available small molecule that has demonstrated promising therapeutic potential in preclinical models of inflammatory demyelinating diseases like multiple sclerosis (MS).[1][2][3] The mechanism of action for this compound involves a dual approach: it reduces neuroinflammation and promotes myelin repair.[1][5] This document provides detailed experimental protocols for utilizing this compound in the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used animal model for MS.
Mechanism of Action: CXCR7 Antagonism
CXCR7 is a chemokine receptor that binds to and scavenges chemokines CXCL11 and CXCL12, thereby regulating their extracellular concentrations.[4][6] In the context of neuroinflammation, targeting CXCR7 has been proposed as a therapeutic strategy to both modulate the immune response and enhance remyelination.[1][2][3] this compound, by antagonizing CXCR7, has been shown to reduce the infiltration of immune cells into the central nervous system (CNS) and promote the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.[1][7] A key biomarker for the target engagement of this compound is the dose-dependent increase in plasma CXCL12 concentrations.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in EAE models.
Table 1: Efficacy of this compound in MOG-induced EAE Model
| Parameter | Vehicle Control | This compound (10-100 mg/kg, b.i.d., p.o.) | Key Findings |
| Clinical Score | Standard EAE disease progression | Significant dose-dependent reduction | Reduced disease severity and increased survival rate.[1][2][3] |
| Disease Onset | Typical onset time | Delayed | Prophylactic and therapeutic efficacy observed.[1][7] |
| Immune Cell Infiltration (CNS) | High levels of T cells, neutrophils, monocytes, etc. | Significantly reduced | Decreased neuroinflammation.[1][5][8] |
| Plasma Neurofilament Light Chain | Elevated | Significantly reduced | Indicated reduced neurodegeneration.[1][2] |
| Plasma CXCL12 Concentration | Baseline levels | Dose-dependently increased | Confirmed target engagement.[1][2][5] |
Table 2: Efficacy of this compound in PLP-induced EAE Model
| Parameter | Vehicle Control | This compound (10, 100, 150 mg/kg, b.i.d., p.o.) | Key Findings |
| Clinical Score | Standard EAE disease progression | Significant dose-dependent reduction | Therapeutic treatment reduced disease severity.[5][9] |
| CNS T cell Infiltrates | High | Reduced | Correlated with reduced EAE disease.[5] |
| Myelination | Demyelination observed | Increased | Promoted myelin repair.[5] |
| Plasma CXCL11 & CXCL12 | Baseline levels | Increased | Valuable biomarkers of CXCR7 antagonism.[5] |
| Brain CXCL12 Concentration | Baseline levels | Increased | Demonstrates CNS penetration of the compound.[5] |
Experimental Protocols
Protocol 1: Myelin Oligodendrocyte Glycoprotein (MOG)-Induced EAE
This protocol describes the induction of EAE using MOG35-55 peptide in C57BL/6 mice and the subsequent therapeutic administration of this compound.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Anesthesia (e.g., isoflurane)
-
Standard animal housing and care facilities
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
Administer PTX intraperitoneally on day 0 and day 2 post-immunization.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Treatment:
-
Outcome Measures:
-
Continue daily clinical scoring throughout the study.
-
At the study endpoint (e.g., day 25-30), collect blood for plasma analysis (CXCL12, neurofilament light chain).
-
Perfuse mice and collect CNS tissue (spinal cord and brain) for histology (immune cell infiltration, myelination) and flow cytometry.
-
Protocol 2: Proteolipid Protein (PLP)-Induced EAE
This protocol outlines the induction of a relapsing-remitting EAE model using PLP139-151 peptide in SJL mice.
Materials:
-
Female SJL/J mice (8-10 weeks old)
-
PLP139-151 peptide
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle
-
Anesthesia
-
Standard animal housing and care facilities
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of PLP139-151 peptide in CFA.
-
Administer PTX intraperitoneally on day 0.
-
-
Clinical Scoring:
-
Monitor and score mice daily as described in Protocol 1.
-
-
Treatment:
-
Initiate therapeutic treatment with this compound (10, 100, or 150 mg/kg, p.o., b.i.d.) or vehicle at the onset of disease for each mouse.[9]
-
-
Outcome Measures:
-
Daily clinical scoring to assess disease progression and remission.
-
At the end of the study, collect blood for biomarker analysis (CXCL11, CXCL12).
-
Collect CNS tissue for histological analysis of inflammation and demyelination.
-
Visualizations
Caption: Workflow for EAE induction, treatment, and analysis.
Caption: this compound mechanism of action.
References
- 1. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. akoyabio.com [akoyabio.com]
- 4. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for ACT-1004-1239 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-1004-1239 is a potent, selective, and orally available antagonist of the CXCR7 receptor.[1][2] It has demonstrated potential therapeutic effects in preclinical mouse models of inflammatory and demyelinating diseases, such as multiple sclerosis.[3] The mechanism of action of this compound involves the modulation of the chemokine CXCL12 levels, impacting both immune cell trafficking and oligodendrocyte differentiation.[1][3] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and key findings from in vivo mouse studies to guide researchers in their experimental design.
Mechanism of Action
This compound is a first-in-class CXCR7 antagonist.[3] The CXCR7 receptor, also known as ACKR3, is an atypical chemokine receptor that binds to the chemokines CXCL11 and CXCL12.[4] Unlike typical G-protein coupled receptors, CXCR7 primarily signals through β-arrestin pathways and also acts as a scavenger receptor, internalizing and degrading its ligands, thereby regulating their extracellular concentrations.[4] By antagonizing CXCR7, this compound prevents the internalization and degradation of CXCL12, leading to an increase in its plasma concentration.[1][3] This elevation in CXCL12 levels is a key biomarker of target engagement for this compound.[5]
The therapeutic effects of this compound in mouse models of multiple sclerosis are believed to be twofold:
-
Immunomodulation : By altering chemokine gradients, this compound reduces the infiltration of pathogenic immune cells, such as T cells and macrophages, into the central nervous system (CNS).[3]
-
Promyelination : this compound has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, which is crucial for repairing damaged myelin sheaths.[3]
Data Presentation
Pharmacokinetic Profile
| Parameter | Value (in humans) | Reference |
| Tmax (Time to Maximum Concentration) | 1.75 - 3.01 hours | [7] |
| t½ (Half-life) | Approximately 19 hours | [7] |
| Bioavailability | 53% |
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
The EAE model is a widely used inflammatory demyelinating model of multiple sclerosis. Prophylactic oral administration of this compound has been shown to dose-dependently reduce disease severity.
| Dosage (oral, twice daily) | Key Findings | Reference |
| 10 mg/kg | Significant reduction in mean EAE clinical score. | [3] |
| 30 mg/kg | More pronounced reduction in mean EAE clinical score compared to 10 mg/kg. | [3] |
| 100 mg/kg | - Delayed disease onset. - Significant reduction in immune cell infiltrates into the CNS. - Significantly reduced mean EAE clinical score. - Increased survival rate. | [3] |
Efficacy in Cuprizone-Induced Demyelination Mouse Model
The cuprizone (B1210641) model is a toxic demyelination model used to study remyelination.
| Dosage (oral, twice daily) | Key Findings | Reference |
| 100 mg/kg | - Significantly increased the number of mature myelinating oligodendrocytes. - Enhanced myelination in vivo. | [3] |
Experimental Protocols
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction of EAE in C57BL/6 mice to study the effects of this compound on neuroinflammation.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in water)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA (e.g., at a final concentration of 2 mg/mL MOG35-55).
-
Anesthetize mice and subcutaneously inject 100 µL of the emulsion, divided between two sites on the flank.
-
Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX i.p. in 100 µL of PBS.
-
-
This compound Administration (Prophylactic):
-
Begin oral administration of this compound or vehicle on Day 0.
-
Administer the compound twice daily (e.g., at 10, 30, or 100 mg/kg) by oral gavage.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from Day 7.
-
Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Moribund
-
5: Death
-
-
-
Endpoint Analysis:
-
At the end of the study (e.g., Day 28), or when humane endpoints are reached, euthanize the mice.
-
Collect CNS tissue (spinal cord and brain) for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and flow cytometry to quantify immune cell infiltration.
-
Cuprizone-Induced Demyelination
This protocol details the induction of demyelination using cuprizone to assess the remyelinating potential of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
Powdered mouse chow
-
This compound
-
Vehicle
-
Tissue processing reagents for histology (e.g., antibodies for Olig2, MBP)
Procedure:
-
Demyelination Phase:
-
Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5 weeks to induce demyelination.
-
-
Treatment Phase (Remyelination):
-
After 5 weeks, return the mice to a normal diet.
-
Begin oral administration of this compound (e.g., 100 mg/kg) or vehicle twice daily by oral gavage.
-
-
Study Duration:
-
Continue treatment for a predefined period (e.g., 2-4 weeks) to allow for remyelination to occur.
-
-
Endpoint Analysis:
-
Euthanize the mice at the end of the treatment period.
-
Collect brain tissue, particularly the corpus callosum.
-
Perform immunohistochemistry to quantify:
-
Mature oligodendrocytes (e.g., using anti-Olig2 and anti-APC antibodies).
-
Myelination (e.g., using anti-Myelin Basic Protein (MBP) antibodies or Luxol Fast Blue staining).
-
-
Visualizations
Caption: Signaling pathway of the CXCR7 receptor and the antagonistic action of this compound.
Caption: Experimental workflows for in vivo mouse studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Absorption, Metabolism, and Excretion of this compound, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Measuring the Efficacy of ACT-1004-1239 Using the CXCL12 Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1004-1239 is a first-in-class, orally available, small molecule antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2][3] CXCR7 is a key receptor involved in the scavenging of the chemokines CXCL11 and CXCL12, thereby regulating their extracellular concentrations.[2][3][4] By binding to and internalizing these chemokines, CXCR7 plays a crucial role in various physiological and pathological processes, including immune cell trafficking, angiogenesis, and tumor metastasis.[5][6]
The antagonism of CXCR7 by this compound prevents the internalization and degradation of CXCL12, leading to a dose-dependent increase in its plasma concentrations.[1][2][4][7][8] This elevation of circulating CXCL12 serves as a robust pharmacodynamic biomarker for assessing the target engagement and in vivo efficacy of this compound.[4][7] This application note provides detailed protocols for measuring changes in CXCL12 levels in response to this compound treatment, offering a reliable method for preclinical and clinical evaluation of this novel therapeutic agent.
Core Principles
The fundamental principle behind using CXCL12 as a biomarker for this compound efficacy is the direct mechanistic link between CXCR7 antagonism and CXCL12 concentration. Under normal physiological conditions, CXCR7 continuously clears CXCL12 from the extracellular space.[6] Administration of this compound blocks this scavenging activity, resulting in an accumulation of CXCL12 in the plasma. The magnitude of this increase in CXCL12 is proportional to the degree of CXCR7 occupancy and inhibition by this compound.[4][7] Therefore, quantifying plasma CXCL12 levels provides a direct measure of the drug's biological activity.
Signaling Pathway and Mechanism of Action
The CXCL12/CXCR4/CXCR7 signaling axis is a complex network that regulates cell migration, proliferation, and survival.[5][9][10] CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), primarily signals through the G-protein coupled receptor CXCR4 to initiate downstream signaling cascades.[5][9][11] CXCR7, on the other hand, acts as a scavenger receptor, modulating the availability of CXCL12 for CXCR4 binding.[6][10] this compound specifically targets and inhibits CXCR7, thereby increasing the bioavailability of CXCL12.
Caption: CXCL12 Signaling and this compound Mechanism of Action.
Experimental Protocols
This section details the methodologies for quantifying CXCL12 in plasma samples following treatment with this compound. The primary recommended method is the Enzyme-Linked Immunosorbent Assay (ELISA) due to its high sensitivity, specificity, and wide availability of commercial kits.
Protocol 1: Quantification of Human CXCL12 in Plasma using ELISA
Objective: To measure the concentration of human CXCL12 in plasma samples from subjects treated with this compound.
Materials:
-
Human CXCL12/SDF-1α Quantikine ELISA Kit (e.g., R&D Systems, Cat# DSA00) or equivalent.[12]
-
Platelet-poor plasma collected in EDTA tubes.
-
Microplate reader capable of measuring absorbance at 450 nm with wavelength correction at 540 nm or 570 nm.
-
Calibrated pipettes and tips.
-
Horizontal orbital microplate shaker.
-
Deionized or distilled water.
-
Wash buffer (as provided in the kit or 0.05% Tween 20 in PBS, pH 7.2-7.4).
-
Stop Solution (as provided in the kit or 2 N H₂SO₄).
Procedure:
-
Sample Preparation:
-
Collect whole blood in EDTA tubes.
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Carefully aspirate the platelet-poor plasma and transfer to a clean polypropylene (B1209903) tube.
-
Store samples at -80°C until use. Avoid repeated freeze-thaw cycles.
-
On the day of the assay, thaw samples on ice.
-
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and controls as per the kit manufacturer's instructions. It is recommended to run all standards, controls, and samples in duplicate.[12]
-
-
Assay Procedure (based on a typical commercial kit): [12]
-
Add 100 µL of Assay Diluent to each well.
-
Add 100 µL of standard, control, or plasma sample to the appropriate wells.
-
Cover with an adhesive strip and incubate for 2 hours at room temperature on a horizontal orbital microplate shaker.
-
Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (400 µL) using a squirt bottle, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Add 200 µL of human CXCL12 Conjugate to each well.
-
Cover with a new adhesive strip and incubate for 2 hours at room temperature on the shaker.
-
Repeat the aspiration/wash step as in step 3.
-
Add 200 µL of Substrate Solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm. If wavelength correction is available, set it to 540 nm or 570 nm.
-
-
Data Analysis:
-
Average the duplicate readings for each standard, control, and sample.
-
Subtract the average zero standard optical density.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the concentration of CXCL12 in the samples from the standard curve and multiply by the dilution factor, if any.
-
Protocol 2: Quantification of Murine CXCL12 in Plasma using ELISA
Objective: To measure the concentration of mouse CXCL12 in plasma samples from preclinical models treated with this compound.
Materials:
-
Mouse CXCL12/SDF-1α Quantikine ELISA Kit (e.g., R&D Systems, Cat# MCX120) or equivalent.
-
Serum or plasma collected from mice.
-
Equipment and reagents as listed in Protocol 1.
Procedure:
The procedure is similar to the human ELISA protocol, with minor modifications as per the specific kit instructions. Key differences often include sample volume and incubation times.
-
Sample Preparation:
-
Collect blood via cardiac puncture or other approved methods into appropriate anticoagulant tubes (for plasma) or serum separator tubes.
-
Process blood to obtain plasma or serum as described in Protocol 1 or as recommended by the kit manufacturer.
-
Store samples at -80°C.
-
-
Assay Procedure (based on a typical commercial kit):
-
Add 50 µL of Assay Diluent to each well.
-
Add 50 µL of standard, control, or sample to each well.
-
Cover and incubate for 2 hours at room temperature on a shaker.
-
Wash wells as described in Protocol 1.
-
Add 100 µL of mouse CXCL12 Conjugate to each well.
-
Cover and incubate for 2 hours at room temperature on the shaker.
-
Wash wells.
-
Add 200 µL of Substrate Solution and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution.
-
Read absorbance at 450 nm (with wavelength correction if available).
-
-
Data Analysis:
-
Follow the same data analysis procedure as described in Protocol 1.
-
Experimental Workflow
The following diagram illustrates the general workflow for measuring CXCL12 as a biomarker for this compound efficacy.
Caption: General experimental workflow for CXCL12 biomarker analysis.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different treatment groups and time points.
Table 1: Plasma CXCL12 Concentrations (pg/mL) Following Single Ascending Doses of this compound in Healthy Human Subjects
| Treatment Group | N | Baseline (0 h) | 2 h | 4 h | 8 h | 24 h | 48 h |
| Placebo | 12 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (10 mg) | 6 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (30 mg) | 6 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (100 mg) | 6 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (200 mg) | 6 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Fold Change in Plasma CXCL12 Concentration from Baseline in a Murine Model Treated with this compound for 7 Days
| Treatment Group | N | Day 1 (24 h post-dose) | Day 3 | Day 7 |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (30 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (100 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background | Insufficient washing | Increase the number of washes; ensure complete aspiration of wash buffer. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Substrate solution exposed to light | Protect substrate solution from light during incubation. | |
| Low signal | Inactive reagents | Check expiration dates and storage conditions of kit components. |
| Insufficient incubation time | Ensure adherence to recommended incubation times and temperatures. | |
| Improper sample handling | Avoid repeated freeze-thaw cycles of samples. | |
| High variability | Pipetting errors | Use calibrated pipettes and practice consistent pipetting technique. |
| Incomplete mixing | Ensure thorough mixing of reagents and samples. | |
| Temperature gradients across the plate | Allow the plate to equilibrate to room temperature before adding reagents. |
Conclusion
The measurement of plasma CXCL12 concentrations provides a sensitive and reliable method for assessing the pharmacodynamic activity and efficacy of the CXCR7 antagonist, this compound. The protocols and guidelines presented in this application note offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize this key biomarker in both preclinical and clinical studies. Consistent and accurate quantification of CXCL12 will facilitate a better understanding of the dose-response relationship, optimal dosing regimens, and overall therapeutic potential of this compound.
References
- 1. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CXCL12 Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CXCL12 Signaling in the Development of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
Application Notes and Protocols for ACT-1004-1239 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1004-1239 is a first-in-class, orally available antagonist of the CXCR7 receptor, showing promise in preclinical models for its immunomodulatory and pro-myelinating effects.[1][2] This document provides detailed application notes and protocols for the administration of this compound in widely used animal models of demyelinating diseases, namely the Experimental Autoimmune Encephalomyelitis (EAE) and cuprizone-induced demyelination models.
Mechanism of Action
This compound is a potent and selective antagonist of the CXCR7 receptor.[1] Its therapeutic potential in demyelinating diseases stems from a dual mechanism of action: reducing neuroinflammation and enhancing myelin repair.[1][2] By blocking CXCR7, this compound modulates the levels of its ligands, CXCL11 and CXCL12, which are involved in immune cell trafficking and oligodendrocyte precursor cell (OPC) differentiation.[1] This leads to a reduction in immune cell infiltration into the central nervous system (CNS) and promotes the maturation of OPCs into myelinating oligodendrocytes.[1]
References
Application Notes and Protocols for the Detection of ACT-1004-1239 in Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the quantitative determination of ACT-1004-1239, a first-in-class CXCR7 antagonist, in tissue samples. The methodologies described herein are based on established bioanalytical techniques, primarily liquid chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.
Overview and Background
This compound is a potent, selective, and orally available antagonist of the C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3.[1][2][3] CXCR7 is a G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes by binding and scavenging the chemokines CXCL11 and CXCL12.[1][2] By antagonizing CXCR7, this compound modulates the levels of these chemokines, which has shown therapeutic potential in preclinical models of multiple sclerosis and acute lung injury.[4][5] Accurate quantification of this compound in tissue is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development.
Mechanism of Action: CXCR7 Signaling
The primary analytical method for the quantification of this compound in biological samples is a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[4] While specific protocols for tissue analysis are not extensively published, the following sections detail a comprehensive approach adapted from validated plasma assays and standard bioanalytical practices for tissue sample preparation and analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Species | IC₅₀ (nM) |
| Human | 3.2 |
| Mouse | 2.3 |
| Rat | 3.1 |
| Dog | 2.3 |
| Macaque | 1.5 |
| Guinea Pig | 0.6 |
| Data sourced from MedchemExpress.[6] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tₘₐₓ (h) | - | 0.5 |
| Cₘₐₓ (ng/mL) | - | 600 |
| T½ (h) | 1.3 | - |
| Vss (L/kg) | 3.6 | - |
| Cl (mL/min/kg) | 70 | - |
| F (%) | - | 35 |
| Data sourced from MedchemExpress.[6] |
Experimental Protocols
Tissue Sample Preparation: Homogenization and Extraction
This protocol describes the extraction of this compound from tissue samples for LC-MS/MS analysis.
Materials:
-
Tissue samples (frozen at -80°C)
-
Homogenization buffer (e.g., PBS, pH 7.4)
-
Potter-Elvehjem homogenizer or bead-based homogenizer
-
Internal Standard (IS) solution (a structurally similar compound not present in the sample)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Centrifuge capable of reaching >10,000 x g at 4°C
-
96-well collection plates or microcentrifuge tubes
Protocol:
-
Tissue Weighing: Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Homogenization:
-
Add a 3- to 5-fold volume of ice-cold homogenization buffer to the weighed tissue.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
Transfer a known volume of the tissue homogenate (e.g., 100 µL) to a clean tube.
-
Add the internal standard solution.
-
Add 3 volumes of ice-cold ACN containing the IS.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean 96-well plate or microcentrifuge tube, avoiding disturbance of the protein pellet.
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 100-200 µL) of the mobile phase starting condition (e.g., 90:10 Water:ACN with 0.1% formic acid).
-
Vortex and centrifuge briefly before injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
The following are suggested starting parameters for the development of a validated LC-MS/MS method. Optimization will be required for specific instrumentation and tissue types.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| Liquid Chromatography | |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusion of this compound and IS standards |
| Dwell Time | 100-200 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500 - 550°C |
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, recovery, and stability.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analysis of this compound in tissue samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Absorption, Metabolism, and Excretion of this compound, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ACT-1004-1239 in G-Protein Coupled Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-1004-1239 is a potent, selective, and orally available antagonist of the human C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2][3] CXCR7 is a seven-transmembrane G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes by binding and scavenging the chemokines CXCL11 and CXCL12.[1][2] This activity modulates the local concentrations of these chemokines, thereby influencing cell migration and signaling through their primary receptor, CXCR4. Due to its involvement in neurological diseases, autoimmune disorders, and cancer, CXCR7 has emerged as a significant therapeutic target.[1][2] this compound serves as a valuable tool for investigating the biological functions of CXCR7 and for preclinical drug development.
These application notes provide detailed protocols for utilizing this compound in key in vitro assays to characterize its activity and effects on CXCR7 signaling and downstream cellular processes.
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound against CXCR7
| Species | Assay Type | Parameter | Value (nM) |
| Human | β-arrestin recruitment | IC50 | 3.2 |
| Dog | β-arrestin recruitment | IC50 | 2.3 |
| Rat | β-arrestin recruitment | IC50 | 3.1 |
| Mouse | β-arrestin recruitment | IC50 | 2.3 |
| Guinea Pig | β-arrestin recruitment | IC50 | 0.6 |
| Macaque | β-arrestin recruitment | IC50 | 1.5 |
Data sourced from MedchemExpress.[4]
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax | - | 600 ng/h/mL |
| Tmax | - | 0.5 h |
| Vss | 3.6 L/kg | - |
| Cl | 70 mL/min/kg | - |
| t1/2 | 1.3 h | - |
| F (%) | - | 35% |
Data sourced from MedchemExpress.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: CXCR7 signaling pathway and the antagonistic action of this compound.
Caption: Workflow for a typical β-arrestin recruitment antagonist assay.
Caption: Experimental workflow for assessing the effect of this compound on OPC differentiation.
Experimental Protocols
β-Arrestin Recruitment Assay (Antagonist Mode)
This protocol is designed to measure the ability of this compound to inhibit CXCL12-induced β-arrestin recruitment to CXCR7. Commercial assay kits, such as the PathHunter® β-Arrestin Assay, are commonly used.
Materials:
-
Cells stably co-expressing a tagged CXCR7 receptor and a β-arrestin-enzyme fragment fusion protein (e.g., PathHunter® CHO-K1 CXCR7 β-Arrestin cells).
-
Cell culture medium and supplements.
-
Assay buffer.
-
This compound.
-
Recombinant human CXCL12.
-
Detection reagents (specific to the assay kit).
-
White, solid-bottom 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Preparation: Culture the CXCR7-expressing cells according to the supplier's instructions. On the day of the assay, harvest the cells and resuspend them in assay buffer at the recommended density.
-
Cell Plating: Dispense the cell suspension into the wells of a 384-well plate.
-
Compound Addition: Prepare a serial dilution of this compound in assay buffer. Add the diluted compound to the wells containing the cells. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Agonist Addition: Prepare a solution of CXCL12 in assay buffer at a concentration that elicits an 80% maximal response (EC80). Add the CXCL12 solution to all wells except for the negative control wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Add the detection reagent to each well according to the manufacturer's protocol.
-
Signal Measurement: Incubate the plate at room temperature for 60 minutes and then measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This assay assesses the effect of this compound on the maturation of OPCs into myelinating oligodendrocytes, a process in which CXCL12/CXCR7 signaling is implicated.[3]
Materials:
-
Primary rat or mouse OPCs, or iPSC-derived OPCs.
-
OPC expansion medium (containing PDGF and bFGF).
-
OPC differentiation medium (lacking PDGF and bFGF, may contain T3).
-
This compound (1-10 µM).[4]
-
Poly-L-ornithine or Matrigel-coated culture plates or coverslips.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum).
-
Primary antibodies against oligodendrocyte markers (e.g., O4 for immature and MBP for mature oligodendrocytes).
-
Fluorescently labeled secondary antibodies.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
OPC Culture: Culture OPCs on coated plates in expansion medium.
-
Induction of Differentiation: To initiate differentiation, replace the expansion medium with differentiation medium.
-
Treatment: Add this compound at the desired concentrations (e.g., 1-10 µM) to the differentiation medium.[4] Include a vehicle control.
-
Long-term Culture: Culture the cells for 7-30 days, replacing the medium with fresh, compound-containing medium every 2-3 days.[4]
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and block the cells.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of differentiated oligodendrocytes (e.g., MBP-positive cells) relative to the total number of cells (DAPI-positive nuclei).
Measurement of Plasma CXCL12 Concentration
Antagonism of CXCR7 by this compound prevents the scavenging of CXCL12, leading to an increase in its plasma concentration.[1][2] This can be used as a pharmacodynamic biomarker of target engagement.
Materials:
-
Plasma samples from animals or humans treated with this compound.
-
Commercially available ELISA or electrochemiluminescence immunoassay (ECLIA) kit for CXCL12.
-
Plate reader capable of measuring absorbance or luminescence.
Procedure:
-
Sample Collection: Collect blood samples in EDTA-containing tubes at various time points after administration of this compound.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Immunoassay:
-
Follow the manufacturer's protocol for the chosen CXCL12 immunoassay kit.
-
Briefly, this typically involves adding standards and plasma samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
-
Signal Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Generate a standard curve using the provided standards. Calculate the concentration of CXCL12 in the plasma samples by interpolating their signals from the standard curve. Analyze the change in CXCL12 concentration over time and in response to different doses of this compound.
Conclusion
This compound is a critical research tool for elucidating the roles of the CXCR7/ACKR3 receptor in health and disease. The protocols outlined in these application notes provide a framework for researchers to investigate the pharmacological properties of this potent and selective antagonist and to explore its effects on relevant cellular signaling pathways and functions. These methods are essential for advancing our understanding of CXCR7 biology and for the development of novel therapeutics targeting this important GPCR.
References
- 1. Quantification of increased biologically active CXCL12α plasma concentrations after ACKR3 antagonist treatment in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ane.pl [ane.pl]
- 3. stemcell.com [stemcell.com]
- 4. Human iPSC-Derived Neuron and Oligodendrocyte Co-culture as a Small-Molecule Screening Assay for Myelination [bio-protocol.org]
Troubleshooting & Optimization
optimizing ACT-1004-1239 dosage for maximum efficacy
Welcome to the technical support center for ACT-1004-1239. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for maximum efficacy in your experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2] CXCR7 is an atypical G protein-coupled receptor that binds to the chemokines CXCL11 and CXCL12.[3] Unlike typical chemokine receptors, CXCR7 primarily signals through the β-arrestin pathway and functions as a "scavenger" receptor, internalizing and degrading its ligands. By antagonizing CXCR7, this compound prevents the internalization and degradation of CXCL12, leading to a dose-dependent increase in its plasma concentrations.[2][4] This modulation of the CXCL12 gradient is thought to be the primary mechanism for its therapeutic effects, including immunomodulation and promotion of myelination.[3][5]
Q2: What is the reported in vitro potency of this compound?
A2: this compound has demonstrated potent antagonism of CXCR7 across multiple species. The half-maximal inhibitory concentration (IC50) for human CXCR7 is 3.2 nM.[1]
Data Presentation: In Vitro Potency (IC50) of this compound
| Species | IC50 (nM) |
| Human | 3.2[1] |
| Mouse | 2.3[1] |
| Rat | 3.1[1] |
| Dog | 2.3[1] |
| Macaque | 1.5[1] |
| Guinea Pig | 0.6[1] |
Q3: What is a good starting point for in vivo dosage in a mouse model?
A3: Based on preclinical studies in a myelin oligodendrocyte glycoprotein (B1211001) (MOG)-induced experimental autoimmune encephalomyelitis (EAE) mouse model, a dosage range of 10-100 mg/kg administered orally twice daily has been shown to be effective.[3][5] A significant dose-dependent reduction in disease clinical scores was observed within this range.[3] At the highest dose of 100 mg/kg, this compound delayed disease onset and reduced immune cell infiltration into the central nervous system.[5]
Data Presentation: Preclinical Efficacy of this compound in MOG-induced EAE Mouse Model
| Dosage (mg/kg, p.o., twice daily) | Key Outcomes |
| 10 | Significant reduction in disease clinical scores.[3][5] |
| 30 | Dose-dependent reduction in disease clinical scores. |
| 100 | Delayed disease onset, significant reduction in immune cell infiltrates, and increased survival.[5] |
Experimental Protocols & Methodologies
Experimental Protocol 1: In Vitro Dose-Response Study to Determine IC50
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a β-arrestin recruitment assay in a CXCR7-expressing cell line.
Mandatory Visualization: In Vitro IC50 Determination Workflow
Caption: Workflow for in vitro IC50 determination of this compound.
Methodology:
-
Cell Culture: Culture a stable cell line expressing human CXCR7 (e.g., HEK293-CXCR7 or CHO-CXCR7) in the recommended growth medium.
-
Cell Seeding: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Cell Treatment: Treat the cells with the different concentrations of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a predetermined time to allow the compound to interact with the cells.
-
Ligand Addition: Add a known concentration of CXCL12 to the wells to stimulate β-arrestin recruitment to CXCR7.
-
Assay: Perform a β-arrestin recruitment assay according to the manufacturer's instructions (e.g., using a commercially available kit with a luminescent or fluorescent readout).
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.
-
Data Analysis: Plot the response (e.g., luminescence) against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Experimental Protocol 2: In Vivo Dose-Finding Study in Mice
This protocol provides a framework for a dose-finding study in a mouse model to determine the optimal dosage of this compound for in vivo efficacy.
Mandatory Visualization: In Vivo Dose-Finding Workflow
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 3. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HEK293-CXCR7 Cells [cytion.com]
- 5. ethosbiosciences.com [ethosbiosciences.com]
potential off-target effects of ACT-1004-1239
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving ACT-1004-1239, a potent and selective CXCR7 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and orally active antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2][3][4] It functions by blocking the recruitment of ß-arrestin induced by the chemokines CXCL11 and CXCL12.[3][4] By antagonizing CXCR7, this compound prevents the receptor-mediated internalization and scavenging of its ligands, leading to a dose-dependent increase in plasma concentrations of CXCL12, which can be used as a biomarker for target engagement.[3][5]
Q2: What are the known on-target effects of this compound in preclinical models?
A2: In preclinical models of inflammatory demyelinating diseases, such as experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination, this compound has demonstrated both immunomodulatory and promyelinating effects.[2] Treatment has been shown to reduce disease severity, decrease the infiltration of immune cells into the central nervous system (CNS), and promote the maturation of oligodendrocytes to enhance myelin repair.[2]
Q3: What is the reported safety and tolerability profile of this compound in humans?
A3: In a first-in-human, randomized, double-blind, placebo-controlled study, single ascending oral doses of this compound up to 200 mg were found to be safe and well-tolerated in healthy male subjects.[5][6] Similarly, multiple-dose administration up to 200 mg once daily was well tolerated.[7] There was no evidence of this compound-mediated QTc interval prolongation.[7]
Q4: What are the potential off-target effects or adverse events observed with this compound?
A4: The most frequently reported treatment-emergent adverse events in clinical studies were headache and nausea.[8] While this compound is described as a selective CXCR7 antagonist, comprehensive public data on its screening against a broad panel of other receptors, kinases, and ion channels is not available. Therefore, researchers should remain observant for unexpected biological effects in their experimental systems.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in CXCL12 plasma levels after administration | Differences in drug absorption or metabolism. | Ensure consistent formulation and administration route. For in vivo studies, consider pharmacokinetics; the time to reach maximum plasma concentration (Tmax) is approximately 1.3 to 3.0 hours at doses ≥ 10 mg.[5][6] |
| Unexpected cell signaling events | Potential for off-target activity or interaction with other signaling pathways. | Perform a literature search for known interactions of CXCR7 signaling in your specific cell type. Consider running control experiments with other CXCR7 antagonists if available. |
| Low efficacy in in vitro oligodendrocyte differentiation assays | Suboptimal drug concentration or incubation time. | This compound has been shown to promote oligodendrocyte precursor cell (OPC) differentiation at concentrations of 1-10 µM over 30 days.[1] Titrate the concentration and duration of treatment to optimize for your specific cell culture conditions. |
| Inconsistent results in EAE models | Variability in disease induction or drug administration. | Standardize the EAE induction protocol. This compound has shown efficacy with twice-daily oral administration at doses of 10-100 mg/kg.[2] Ensure consistent dosing and timing. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) |
| CXCR7 | Human | 3.2 |
| CXCR7 | Dog | 2.3 |
| CXCR7 | Rat | 3.1 |
| CXCR7 | Mouse | 2.3 |
| CXCR7 | Guinea Pig | 0.6 |
| CXCR7 | Macaque | 1.5 |
Data sourced from MedchemExpress product information.[1]
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Doses ≥ 10 mg)
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | 1.3 - 3.0 hours |
| Terminal Elimination Half-life (t1/2) | 17.8 - 23.6 hours |
| Absolute Bioavailability | 53.0% |
Data from a first-in-human study.[5][6]
Experimental Protocols
Protocol 1: In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
-
Cell Plating: Plate rat OPCs at a suitable density in a growth medium.
-
Compound Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO). Further dilute to final concentrations (e.g., 1-10 µM) in the differentiation medium.
-
Treatment: Replace the growth medium with the differentiation medium containing this compound or vehicle control.
-
Incubation: Culture the cells for an extended period (e.g., 30 days), replenishing the medium with a fresh compound every 2-3 days.
-
Analysis: Assess OPC differentiation by immunocytochemistry for markers of mature oligodendrocytes (e.g., MBP, PLP) and quantify the number of mature cells.
Protocol 2: Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Disease Induction: Induce EAE in mice (e.g., C57BL/6) by immunization with MOG peptide emulsified in Complete Freund's Adjuvant, followed by pertussis toxin injections.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).
-
Compound Administration: Upon disease onset or as a prophylactic measure, administer this compound (e.g., 10-100 mg/kg) or vehicle control orally twice daily.
-
Outcome Measures: Continue clinical scoring throughout the study. At the endpoint, collect plasma to measure CXCL12 levels and CNS tissue for histological analysis of immune cell infiltration and demyelination.
Visualizations
Caption: Mechanism of this compound as a CXCR7 antagonist.
Caption: Workflow for evaluating this compound in an EAE mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
interpreting variable results with ACT-1004-1239
Welcome to the technical support center for ACT-1004-1239. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting variable results and troubleshooting common issues encountered during experiments with this potent and selective CXCR7 antagonist.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the clinical scores of our EAE mice treated with this compound. What are the potential causes?
A1: Variability in Experimental Autoimmune Encephalomyelitis (EAE) clinical scores can stem from several factors. Firstly, ensure consistent and accurate dosing of this compound. Due to its high clearance in rodents, a twice-daily (b.i.d.) oral gavage is recommended to maintain adequate exposure. Secondly, the EAE induction itself is a major source of variability. The quality and batch-to-batch potency of the Myelin Oligodendrocyte Glycoprotein (MOG) peptide and Pertussis Toxin (PTX) can significantly impact disease incidence and severity.[1] It is also crucial to maintain a stress-free environment for the animals, as stress can reduce EAE severity.[2] Lastly, ensure proper emulsification of the MOG/CFA mixture and consistent subcutaneous injection technique.[3][4]
Q2: Our in vitro oligodendrocyte precursor cell (OPC) differentiation assay shows inconsistent results with this compound. How can we improve reproducibility?
A2: Reproducibility in OPC differentiation assays is highly dependent on tightly controlled culture conditions. The differentiation process is a multi-stage journey, and variability can be introduced at each step.[5][6] Key factors include the composition of the differentiation medium, the timing of media changes, and the choice of substrate coatings (e.g., poly-L-ornithine, laminin).[7] The presence or absence of growth factors like FGF and PDGF at specific stages is critical; for instance, FGF-2 is known to stimulate OPC proliferation while inhibiting differentiation.[8] Ensure that your OPCs are at a consistent passage number and confluency before initiating differentiation. The source of the OPCs (e.g., primary cells vs. iPSC-derived) can also introduce variability.[9][10]
Q3: We are using the cuprizone (B1210641) model to assess the remyelinating effects of this compound, but the extent of demyelination is not uniform across our animals. What could be the issue?
A3: Achieving consistent demyelination in the cuprizone model is a common challenge. The method of cuprizone administration is a primary factor; mixing it in powdered chow can lead to variable intake between animals.[11] Administration by oral gavage can offer more consistent dosing.[11] The concentration of cuprizone (typically 0.2-0.3%) and the duration of the diet (5-6 weeks for acute models, 12+ weeks for chronic models) must be strictly controlled.[12][13] Animal weight, age, and strain can also influence the extent of demyelination.[12] Furthermore, spontaneous remyelination can occur even during cuprizone administration, which can complicate the interpretation of results when testing a pro-myelinating agent.[14][15]
Q4: How can we confirm that this compound is engaging its target in our in vivo experiments?
A4: The most reliable pharmacodynamic biomarker for this compound target engagement is the plasma concentration of CXCL12.[16] Administration of this compound should lead to a dose-dependent increase in plasma CXCL12 levels.[16] If you are observing inconsistent efficacy, measuring plasma CXCL12 can help determine if this is due to insufficient target engagement, which could be related to issues with dosing, formulation, or administration.
Troubleshooting Guides
Inconsistent Results in the EAE Model
| Observed Problem | Potential Cause | Recommended Solution |
| Low disease incidence (<80%) or high variability in onset. | Improper EAE induction. | Verify the quality and concentration of MOG peptide and CFA. Ensure proper emulsification (a stable, viscous, white emulsion). Use a consistent, subcutaneous injection technique. |
| Inconsistent PTX activity. | PTX is heat-labile and its potency can vary between batches.[1] Use a fresh, properly stored and handled batch of PTX. Consider titrating new batches to determine the optimal dose. | |
| Animal stress. | Minimize animal handling, noise, and other stressors.[2] Perform all procedures in the animal room if possible. | |
| Variable therapeutic effect of this compound. | Inconsistent drug exposure. | Ensure accurate and consistent oral gavage technique. A twice-daily dosing schedule is recommended for rodents. |
| Timing of treatment initiation. | Define a precise and consistent time point for initiating treatment (e.g., at the onset of clinical signs) for all animals in the study. |
Variability in the Cuprizone-Induced Demyelination Model
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent demyelination between animals. | Variable cuprizone intake. | Switch from chow-mixed administration to daily oral gavage to ensure a consistent dose.[11] |
| Animal-to-animal variability. | Standardize the age and weight of the mice used in the study, as these factors can affect the extent of demyelination.[12] | |
| Difficulty in assessing remyelination. | Spontaneous remyelination. | For studying pro-myelinating effects, consider a chronic cuprizone model (12+ weeks) where endogenous repair is impaired.[13] Alternatively, initiate treatment after a defined period of cuprizone withdrawal. |
| Confounding inflammatory responses. | Cuprizone-induced inflammation. | Be aware that cuprizone itself induces microgliosis and astrogliosis, which can be a confounding factor.[17] Include appropriate vehicle-treated control groups. |
Poor Reproducibility in OPC Differentiation Assays
| Observed Problem | Potential Cause | Recommended Solution |
| OPCs fail to differentiate into mature oligodendrocytes. | Inappropriate culture medium. | Ensure the differentiation medium has the correct composition and that growth factors (like FGF and PDGF) are withdrawn at the appropriate time to allow for maturation.[8] |
| Suboptimal substrate coating. | The choice of coating (e.g., poly-L-ornithine, laminin, Matrigel) can significantly impact OPC differentiation. Optimize the coating material and concentration.[7] | |
| High cell death during differentiation. | Culture stress. | Handle cells gently, avoid over-confluency, and ensure the quality of all media and supplements. |
| Inconsistent differentiation efficiency. | Heterogeneity in the starting OPC population. | Use OPCs at a consistent low passage number. If using iPSC-derived OPCs, ensure the differentiation protocol to generate the OPCs is robust and yields a consistent population.[9][10] |
Experimental Protocols & Methodologies
Key Experimental Models for this compound
| Experiment | Methodology |
| EAE Induction (C57BL/6 mice) | Immunize mice subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA). Administer Pertussis Toxin (PTX) intraperitoneally on day 0 and day 2.[3] Monitor mice daily for clinical signs of paralysis and score on a 0-5 scale. |
| Cuprizone-Induced Demyelination | Administer 0.2% cuprizone mixed in powdered chow or via oral gavage (400 mg/kg/day) for 5-6 weeks for acute demyelination or 12+ weeks for chronic demyelination.[11][12] Assess demyelination and remyelination by histology (e.g., Luxol Fast Blue staining) or immunohistochemistry for myelin proteins (e.g., MBP, PLP). |
| In Vitro OPC Differentiation | Plate purified OPCs on plates coated with poly-L-ornithine and laminin.[7] Culture in a defined proliferation medium containing PDGF and FGF. To induce differentiation, switch to a differentiation medium lacking mitogens and containing triiodothyronine (T3).[7] Assess differentiation by immunocytochemistry for stage-specific markers (e.g., O4 for immature oligodendrocytes, MBP for mature oligodendrocytes). |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for EAE experiments.
References
- 1. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 3. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Differentiation of human oligodendrocytes from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Differentiating Glial Precursor Cells into Astrocytes and Oligodendrocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Extracellular Cues Influencing Oligodendrocyte Differentiation and (Re)myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. An Alternative Cuprizone-Induced Demyelination and Remyelination Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Functional Effects of Cuprizone-Induced Demyelination in the Presence of the mTOR-Inhibitor Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Model of Cuprizone-Mediated Demyelination/Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Glial response during cuprizone-induced de- and remyelination in the CNS: lessons learned [frontiersin.org]
Technical Support Center: ACT-1004-1239 Protocol Modifications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ACT-1004-1239, a potent and selective CXCR7 antagonist. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your research.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro cell-based experiments with this compound.
| Question | Possible Cause | Suggested Solution |
| Why is my compound showing low potency or no effect? | Compound Degradation: Improper storage or handling of this compound can lead to its degradation. | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Suboptimal Assay Conditions: The concentration of the agonist (e.g., CXCL12) may be too high, preventing effective competition by the antagonist. | Perform a dose-response curve for the agonist to determine the EC50 or EC80 concentration for your specific cell line and use that in your inhibition assays. | |
| Low Receptor Expression: The cell line you are using may have low or no expression of the CXCR7 receptor. | Verify CXCR7 expression in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot or Flow Cytometry) levels. | |
| I'm observing high levels of cell death after treatment. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control. |
| Off-Target Effects: At very high concentrations, the compound may have off-target effects leading to cytotoxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 value. | |
| My results are inconsistent between experiments. | Cell Culture Variability: Variations in cell passage number, confluency, and overall health can impact experimental outcomes. | Use cells within a consistent and low passage number range. Ensure cells are healthy and seeded at a consistent density for all experiments. |
| Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in compound concentration. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically dissolved in DMSO to prepare a stock solution. For long-term storage, the stock solution should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration should be determined empirically for each cell line and assay. A good starting point is to perform a dose-response experiment with concentrations ranging from the low nanomolar to the low micromolar range, based on the reported IC50 values (see data tables below).
Q3: Can this compound be used in animal studies?
A3: Yes, this compound is orally available and has been used in various animal models, including mice and rats.[1][2] Dosages in animal studies have ranged from 10 to 100 mg/kg.[3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3. It blocks the binding of the natural ligands, CXCL11 and CXCL12, to CXCR7.[4] This can inhibit downstream signaling pathways and cellular functions mediated by CXCR7.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is reported to be a selective CXCR7 antagonist, it is good practice to test for potential off-target effects, especially when using high concentrations. This can be done by using a structurally different CXCR7 antagonist to see if the same biological effect is observed, or by examining the effect of this compound on cell lines that do not express CXCR7.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Species | IC50 (nM) |
| Human | 3.2 |
| Mouse | 2.3 |
| Rat | 3.1 |
| Dog | 2.3 |
| Guinea Pig | 0.6 |
| Macaque | 1.5 |
| (Data sourced from MedChemExpress product information)[1] |
Table 2: Effects of CXCR7 Antagonism on Cancer Cell Lines (Data from various CXCR7 antagonists)
| Cell Line | Cancer Type | Assay | Effect | Antagonist Used |
| U251MG, U373MG | Glioblastoma | Proliferation, Invasion | Inhibition | CCX771 |
| MDA-MB-231 | Breast Cancer | Proliferation, Migration, Invasion | Inhibition | CCX771 |
| MCF7 | Breast Cancer | Estrogen-stimulated proliferation | Inhibition | CCX733 |
| CT26 | Colon Carcinoma | Proliferation | Inhibition | RNAi |
| KEP1 | Mammary Carcinoma | Proliferation | Inhibition | RNAi |
| (Data for other CXCR7 antagonists is provided as a reference for the expected effects of CXCR7 inhibition in these cell lines)[5][6][7][8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cell lines.
Materials:
-
Target cell line
-
Complete growth medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT or XTT reagent
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Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for Downstream Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream signaling molecules like ERK1/2.
Materials:
-
Target cell line
-
Serum-free medium
-
This compound
-
CXCL12 (agonist)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
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SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with this compound at the desired concentration for 1-2 hours.
-
Stimulate the cells with CXCL12 for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phospho-protein to the total protein and the loading control (e.g., beta-actin).
-
Visualizations
Caption: Simplified signaling pathway of CXCR7 and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Chemokine Receptor CXCR7 Inhibits Glioma Cell Proliferation and Mobility | Anticancer Research [ar.iiarjournals.org]
- 6. CXCR7 regulates breast tumor metastasis and angiogenesis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effect of the chemokine receptor CXCR7 on proliferation of carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ACT-1004-1239 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACT-1004-1239. The following information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2][3][4] Its primary mechanism of action is to block the binding of the chemokines CXCL11 and CXCL12 to CXCR7.[4] Since CXCR7 is a scavenging receptor that internalizes and degrades CXCL11 and CXCL12, its inhibition by this compound leads to an increase in the plasma concentrations of these chemokines.[4][5] This modulation of chemokine levels results in both immunomodulatory and pro-myelinating effects.[2][6]
Q2: What are the key therapeutic effects of this compound observed in preclinical models?
In preclinical studies, particularly in models of multiple sclerosis such as experimental autoimmune encephalomyelitis (EAE) and the cuprizone-induced demyelination model, this compound has demonstrated a dual mode of action:
-
Immunomodulation: It reduces the infiltration of immune cells into the central nervous system (CNS), thereby decreasing neuroinflammation.[2]
-
Pro-myelination: It promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, enhancing myelin repair.[2][3]
These effects are associated with a dose-dependent increase in plasma CXCL12 concentrations, which serves as a key biomarker for target engagement.[4][5][7]
Q3: How should I prepare and store this compound for my experiments?
For in vivo studies, this compound has been formulated in a solution of 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in water.[7] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Always refer to the manufacturer's specific instructions for solubility and storage.
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent results in oligodendrocyte precursor cell (OPC) differentiation assays.
-
Potential Cause: Variability in OPC culture conditions or improper timing of this compound application.
-
Troubleshooting Steps:
-
Standardize OPC Culture: Ensure a consistent protocol for the generation and maintenance of OPCs. Human pluripotent stem cells can be differentiated into OPCs through a multi-step process involving neuroepithelial induction and patterning with factors like retinoic acid (RA) and sonic hedgehog (SHH).[8]
-
Optimize Coating: Use appropriate culture vessel coatings, such as poly-L-ornithine and laminin, to support OPC differentiation.[9][10]
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Confirm Marker Expression: Routinely check for the expression of key OPC markers (e.g., O4, NG2, Olig2, Sox10) before initiating differentiation experiments.[10]
-
Optimize this compound Concentration and Timing: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell source. The timing of administration during the differentiation process may also be critical.
-
Issue 2: Low or no response in cell migration assays.
-
Potential Cause: Suboptimal assay conditions, such as incorrect pore size, cell seeding density, or chemoattractant concentration.
-
Troubleshooting Steps:
-
Select Appropriate Pore Size: The transwell insert pore size should be suitable for the cell type being studied, allowing for migration without cells passively falling through.[2][11]
-
Optimize Cell Seeding Density: Titrate the number of cells seeded to avoid oversaturation of the pores or a signal that is too low to detect.[11][12]
-
Optimize Chemoattractant Concentration: Determine the optimal concentration of the chemoattractant (e.g., CXCL12) to create a sufficient gradient.[6][11]
-
Cell Health: Ensure cells are healthy and have not been damaged during harvesting, which can affect their migratory capacity.[2] Consider serum-starving the cells for a period before the assay to increase their sensitivity to the chemoattractant.[6][12]
-
In Vivo Experiments
Issue 3: High variability in EAE or cuprizone (B1210641) model outcomes.
-
Potential Cause: Inconsistent induction of the disease model or variability in animal characteristics.
-
Troubleshooting Steps:
-
Standardize Model Induction: For the cuprizone model, ensure a consistent method of cuprizone administration, as ground chow formulations have been shown to be more reliable than pellets.[1] For EAE, use a standardized protocol for immunization with myelin antigens.[13]
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Animal Characteristics: Balance animal weight and sex across experimental groups to minimize variability.[1]
-
Consistent Scoring: Use a standardized clinical scoring system for EAE to ensure reproducible assessment of disease severity.[13]
-
Issue 4: Difficulty in achieving desired plasma concentrations of this compound or observing target engagement.
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Potential Cause: Issues with compound formulation, administration, or the timing of plasma collection.
-
Troubleshooting Steps:
-
Proper Formulation: Ensure this compound is properly solubilized in an appropriate vehicle. Poor formulation can lead to inconsistent absorption and low bioavailability.[14][15][16][17]
-
Route and Frequency of Administration: For rodents, twice-daily oral administration has been used to account for the compound's lower bioavailability and higher clearance compared to humans.[7]
-
Timing of Pharmacodynamic Readouts: To measure target engagement (increased plasma CXCL12), time blood collection appropriately based on the pharmacokinetic profile of this compound. In mice, plasma CXCL12 levels have been shown to increase in a dose-dependent manner.[4]
-
Issue 5: Inconsistent or difficult-to-interpret CXCL12 plasma level measurements.
-
Potential Cause: Problems with sample collection, processing, or the ELISA procedure.
-
Troubleshooting Steps:
-
Sample Collection and Handling: Use appropriate anticoagulants (e.g., EDTA or heparin) for plasma collection and centrifuge samples promptly at low temperatures.[18] Avoid using hemolyzed samples.[18]
-
ELISA Kit and Protocol: Use a validated ELISA kit for CXCL12.[19] Carefully follow the manufacturer's instructions for reagent preparation, incubation times, and washing steps.
-
Standard Curve and Controls: Always include a standard curve and appropriate controls to ensure the accuracy and reproducibility of the assay.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Species | IC50 (nM) |
| Human | 3.2[3] |
| Mouse | 2.3[3] |
| Rat | 3.1[3] |
| Dog | 2.3[3] |
| Macaque | 1.5[3] |
| Guinea Pig | 0.6[3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration |
| Cmax | 600 ng/h/mL | 10 mg/kg, p.o.[3] |
| Tmax | 0.5 h | 10 mg/kg, p.o.[3] |
| Bioavailability (F) | 35% | 10 mg/kg, p.o.[3] |
| Volume of Distribution (Vss) | 3.6 L/kg | 1 mg/kg, i.v.[3] |
| Clearance (Cl) | 70 mL/min/kg | 1 mg/kg, i.v.[3] |
| Half-life (T1/2) | 1.3 h | 1 mg/kg, i.v.[3] |
Experimental Protocols
Protocol 1: Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
-
Cell Seeding: Plate OPCs on poly-L-ornithine and laminin-coated plates in expansion medium.[9][10]
-
Initiation of Differentiation: After allowing the cells to adhere and reach the desired confluency, switch to a differentiation medium. This typically involves the withdrawal of growth factors like bFGF and PDGF-AA.[10]
-
Treatment with this compound: Add this compound at various concentrations to the differentiation medium. Include a vehicle-only control.
-
Incubation: Culture the cells for the desired differentiation period (e.g., 7-14 days), changing the medium with fresh compound every 2-3 days.
-
Analysis: Assess OPC differentiation by immunocytochemistry for markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP) or Proteolipid Protein (PLP).[10] Quantify the percentage of differentiated cells.
Protocol 2: In Vivo Efficacy Study in the Cuprizone Model
-
Model Induction: Administer a diet containing 0.2% cuprizone to C57BL/6 mice for 5-6 weeks to induce demyelination.[1]
-
Treatment: Prepare this compound in a vehicle of 0.5% methylcellulose and 0.5% Tween 80 in water.[7] Administer this compound (e.g., 100 mg/kg, p.o., twice daily) or vehicle to separate groups of mice.[3]
-
Tissue Collection: At the end of the treatment period, perfuse the mice and collect brain tissue.
-
Histological Analysis: Process the brain tissue for histology. Stain sections with Luxol Fast Blue (LFB) to assess myelination and antibodies against oligodendrocyte markers to quantify mature oligodendrocytes.
-
Data Analysis: Quantify the extent of myelination and the number of mature oligodendrocytes in the corpus callosum and compare between treatment groups.
Protocol 3: Measurement of Plasma CXCL12 Levels
-
Blood Collection: Collect blood from animals at specified time points post-treatment with this compound into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 1000 x g for 15 minutes at 4°C) to separate the plasma.[18]
-
ELISA: Use a commercial ELISA kit for mouse or human CXCL12, following the manufacturer's protocol.[19]
-
Data Analysis: Calculate the concentration of CXCL12 in each sample based on the standard curve. Compare the CXCL12 levels between the this compound treated group and the vehicle control group.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. corning.com [corning.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist this compound Using CXCL12 Plasma Concentrations as Target Engagement Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation of human oligodendrocytes from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiating Glial Precursor Cells into Astrocytes and Oligodendrocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 12. fishersci.de [fishersci.de]
- 13. immunologyresearchjournal.com [immunologyresearchjournal.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. mdpi.com [mdpi.com]
- 16. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. rndsystems.com [rndsystems.com]
ensuring consistent ACT-1004-1239 activity in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the consistent activity of ACT-1004-1239 in long-term studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound, presented in a question-and-answer format.
Question 1: I am observing a gradual decrease in the potency (higher IC50) of my this compound working solutions over several weeks. What could be the cause?
Answer: A gradual loss of potency often points to compound degradation in solution. Several factors could be contributing to this issue. Please refer to the following table for potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Improper Storage | Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Solvent Quality | Use high-purity, anhydrous DMSO to prepare stock solutions. Water content in DMSO can promote hydrolysis of the compound over time. |
| Working Solution Instability | Aqueous working solutions are more prone to degradation than DMSO stocks. Prepare fresh working dilutions from a frozen stock for each experiment. Do not store aqueous solutions for extended periods. |
| Light Exposure | Protect stock and working solutions from direct light by using amber vials or by wrapping containers in aluminum foil. |
| pH of Aqueous Buffer | The stability of small molecules can be pH-dependent. Ensure the pH of your assay buffer is stable and appropriate for your experimental system. |
Question 2: My experimental results with this compound are inconsistent from one experiment to the next, even with freshly prepared solutions. What should I check?
Answer: Inconsistent results can be frustrating and can stem from several sources unrelated to compound stability. Consider the following factors:
| Potential Cause | Recommended Action |
| Cell Culture Variability | Ensure consistency in cell culture conditions, including cell passage number, confluency, and media composition.[2] |
| Pipetting Inaccuracy | Use calibrated pipettes and proper technique, especially when performing serial dilutions, to ensure accurate final compound concentrations.[2] |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of this compound.[2] If high variability is observed, consider reducing the serum percentage or using serum-free media, if compatible with your cell line. |
| Solvent Effects | Ensure the final concentration of DMSO in your cell culture medium is consistent and ideally below 0.5% to avoid solvent-induced artifacts.[3] |
Question 3: I have stored my this compound stock solution at -20°C for 3 months and now see diminished activity. Is the compound no longer viable?
Answer: Based on manufacturer recommendations, this compound stock solutions are stable for up to 1 month at -20°C.[1] Storage for 3 months at this temperature has likely led to degradation. It is recommended to use a fresh vial of the compound or one that has been stored at -80°C for less than 6 months. To verify the activity of your current stock, you can perform a quality control experiment as detailed in the "Experimental Protocols" section below.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[4][5] It blocks the binding of the natural ligands, CXCL11 and CXCL12 (also known as SDF-1), to CXCR7.[4] This inhibition of ligand binding and subsequent receptor-mediated internalization leads to an increase in the plasma concentration of CXCL12, which can be used as a biomarker of target engagement.[4][6]
Q2: What are the recommended storage conditions for this compound? A2: For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO are stable for up to 6 months at -80°C and up to 1 month at -20°C.[1]
Q3: How should I prepare this compound for in vitro experiments? A3: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. For cell-based assays, dilute the DMSO stock solution into your culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the assay is low (e.g., ≤ 0.1%) to avoid cytotoxicity.[2]
Q4: Can I use increased CXCL12 levels as a readout for this compound activity in my cell culture? A4: Yes. In cell lines that express CXCR7 and secrete CXCL12, treatment with this compound should block the re-internalization of CXCL12 by CXCR7, leading to an accumulation of CXCL12 in the cell culture supernatant. Measuring CXCL12 levels by ELISA can serve as a functional assay to confirm the activity of your compound.
Experimental Protocols
Protocol 1: Quality Control Assay for this compound Activity using CXCL12 ELISA
This protocol describes a cell-based assay to verify the functional activity of this compound by measuring its effect on CXCL12 concentration in the supernatant of CXCR7-expressing cells.
1. Cell Seeding:
- Seed a human cell line known to express CXCR7 (e.g., HEK293-CXCR7, U87 glioblastoma cells) in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
- Incubate for 24 hours at 37°C in a 5% CO2 incubator.
2. Preparation of this compound Dilutions:
- Thaw a single-use aliquot of your 10 mM this compound DMSO stock solution.
- Perform a serial dilution in serum-free cell culture medium to prepare working concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest drug concentration).
3. Cell Treatment:
- Carefully aspirate the culture medium from the cells.
- Wash the cells once with sterile PBS.
- Add 500 µL of the prepared this compound dilutions or vehicle control to the respective wells.
- Incubate for 24 hours at 37°C in a 5% CO2 incubator.
4. Supernatant Collection:
- After incubation, collect the cell culture supernatant from each well.
- Centrifuge the supernatants at 1000 x g for 10 minutes at 4°C to pellet any detached cells or debris.[7]
- Transfer the cleared supernatant to a fresh tube and store at -80°C until the ELISA is performed.
5. CXCL12 ELISA:
- Quantify the concentration of CXCL12 in the collected supernatants using a commercially available human CXCL12 ELISA kit.
- Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards and samples.[8][9]
6. Data Analysis:
- Plot the CXCL12 concentration against the concentration of this compound.
- A dose-dependent increase in CXCL12 concentration in the supernatant compared to the vehicle control indicates that your this compound is active.
Protocol 2: β-Arrestin Recruitment Assay for this compound Antagonism
This protocol provides a general workflow for assessing the antagonist activity of this compound by measuring its ability to block CXCL12-induced β-arrestin recruitment to CXCR7. This assay typically requires a specialized reporter cell line.
1. Cell Seeding:
- Use a commercially available cell line engineered to express CXCR7 and a β-arrestin recruitment reporter system (e.g., PathHunter® or Tango™).
- Seed the cells in a 96-well or 384-well white, clear-bottom plate according to the assay kit manufacturer's instructions.
- Incubate for the recommended time (typically 24 hours) at 37°C and 5% CO2.
2. Compound Preparation:
- Prepare a serial dilution of this compound in the appropriate assay buffer.
- Prepare a solution of the agonist, CXCL12, at a concentration that elicits a submaximal response (EC80) as determined from a prior agonist dose-response curve.
3. Antagonist Treatment:
- Add the diluted this compound solutions to the wells containing the cells.
- Incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C to allow the antagonist to bind to the receptor.
4. Agonist Stimulation:
- Add the EC80 concentration of CXCL12 to the wells already containing this compound.
- Include control wells with cells treated with CXCL12 alone (positive control) and vehicle alone (negative control).
- Incubate for the time specified by the assay kit manufacturer (e.g., 60-90 minutes) at 37°C.
5. Signal Detection:
- Add the detection reagents provided with the β-arrestin assay kit.
- Incubate for the recommended time at room temperature, protected from light.
- Measure the luminescence or fluorescence signal using a plate reader.
6. Data Analysis:
- Normalize the data to the positive (CXCL12 alone) and negative (vehicle alone) controls.
- Plot the percentage of inhibition against the concentration of this compound.
- Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the CXCL12-induced β-arrestin recruitment. A potent IC50 value confirms the antagonist activity of your compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target engagement of the first-in-class CXCR7 antagonist this compound following multiple-dose administration in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.elabscience.com [file.elabscience.com]
- 8. Human CXCL12 ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 9. rndsystems.com [rndsystems.com]
troubleshooting ACT-1004-1239 delivery in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for the in vivo delivery of the small molecule inhibitor, ACT-1004-1239.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
Issue 1: Lower than expected efficacy or target engagement in vivo.
-
Question: We are observing minimal therapeutic effect or target modulation in our animal models despite successful in vitro results. What are the potential causes and how can we troubleshoot this?
-
Answer: This is a common challenge when transitioning from in vitro to in vivo systems. The discrepancy can often be attributed to issues with pharmacokinetics (PK) and bioavailability.
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Potential Cause 1: Poor Bioavailability. The compound may not be reaching the systemic circulation in sufficient concentrations. This is common with oral administration due to poor absorption or significant first-pass metabolism in the liver.
-
Solution:
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Switch Administration Route: If using oral gavage, consider intravenous (IV) or intraperitoneal (IP) injection to bypass the gastrointestinal tract and first-pass metabolism.
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Formulation Optimization: Improve the solubility of this compound. See the FAQ section for recommended vehicles and formulation strategies.
-
Conduct a Pharmacokinetic Study: A pilot PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This will determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and overall exposure (AUC).
-
-
Potential Cause 2: Rapid Clearance. The compound may be metabolized and cleared from the body too quickly to exert a sustained therapeutic effect.
-
Solution:
-
Increase Dosing Frequency: Based on the compound's half-life (t½) determined from a PK study, a more frequent dosing schedule may be necessary to maintain therapeutic concentrations.
-
Co-administration with a Metabolic Inhibitor: In exploratory studies, co-administering a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine if rapid metabolism is the primary issue. This is for diagnostic purposes and not a therapeutic strategy.
-
-
Potential Cause 3: Poor Target Tissue Distribution. The compound may not be reaching the desired tissue or organ at a high enough concentration.
-
Solution:
-
Tissue Biodistribution Study: Measure the concentration of this compound in the target tissue versus plasma at various time points post-administration.
-
Utilize a Targeted Delivery System: For certain applications, encapsulating the compound in nanoparticles or conjugating it to a targeting ligand could enhance delivery to the site of action.
-
-
Issue 2: Observed toxicity or off-target effects in animal models.
-
Question: Our study animals are exhibiting signs of toxicity (e.g., weight loss, lethargy) that were not predicted by in vitro toxicology screens. What could be the cause?
-
Answer: In vivo toxicity can arise from the compound itself, its metabolites, or the formulation vehicle.
-
Potential Cause 1: Vehicle Toxicity. The vehicle used to dissolve or suspend this compound may be causing the adverse effects.
-
Solution:
-
Administer Vehicle Alone: Run a control group of animals that receives only the vehicle on the same dosing schedule. This will help differentiate vehicle effects from compound-specific toxicity.
-
Reduce Vehicle Concentration: If using solvents like DMSO or ethanol (B145695), ensure they are diluted to the lowest effective concentration, well below known toxicity thresholds (e.g., <10% DMSO in the final formulation).
-
-
Potential Cause 2: Off-Target Pharmacology. this compound may be interacting with unintended biological targets in vivo.
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Solution:
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Dose-Response Toxicity Study: Conduct a study with a range of doses to identify the Maximum Tolerated Dose (MTD). Efficacy studies should be conducted at or below the MTD.
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In Vitro Target Profiling: Screen the compound against a broad panel of receptors, kinases, and enzymes to identify potential off-target interactions.
-
-
Potential Cause 3: Toxic Metabolites. The compound may be converted into a toxic metabolite in vivo.
-
Solution:
-
Metabolite Identification Studies: Analyze plasma and urine samples from dosed animals to identify major metabolites. These metabolites can then be synthesized and tested for toxicity in vitro.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the recommended starting vehicle for formulating this compound for in vivo studies?
-
Answer: For initial studies, a common multi-purpose vehicle for poorly soluble compounds is recommended. A standard formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . The components should be mixed sequentially, starting with dissolving this compound in DMSO, followed by the addition of PEG300, Tween 80, and finally saline. Always prepare fresh on the day of dosing.
-
Question: How can I improve the solubility of this compound?
-
Answer: If the standard vehicle is insufficient, consider these strategies:
-
pH Adjustment: Test the solubility of this compound at different pH values. If it has ionizable groups, adjusting the pH of the vehicle (e.g., using a citrate (B86180) or phosphate (B84403) buffer instead of saline) can significantly improve solubility.
-
Use of Cyclodextrins: Encapsulating the compound in a cyclodextrin (B1172386) like hydroxypropyl-β-cyclodextrin (HPβCD) can create an aqueous-soluble inclusion complex. A typical formulation might be 20-40% HPβCD in water.
-
-
Question: What is a typical starting dose for a first-in-animal efficacy study?
-
Answer: The starting dose should be based on its in vitro potency (e.g., IC50 or EC50). A common approach is to aim for an initial in vivo plasma concentration (Cmax) that is 5-10 times the in vitro EC50. The dose required to achieve this will depend on the compound's predicted pharmacokinetic properties. If no PK data is available, a range-finding study starting from 1 mg/kg to 50 mg/kg is a reasonable approach.
Data Presentation
For effective study design, understanding the pharmacokinetic profile of this compound is essential. The table below presents hypothetical, yet representative, PK data following a single administration in mice.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t½ (hr) | Bioavailability (%) |
| Intravenous (IV) | 2 | 1250 | 0.08 | 1850 | 2.1 | 100 |
| Intraperitoneal (IP) | 10 | 980 | 0.5 | 2790 | 2.3 | 30 |
| Oral (PO) | 20 | 450 | 1.0 | 1758 | 2.5 | 9.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve (total exposure); t½: Half-life.
Experimental Protocols
Protocol: Intravenous (IV) Tail Vein Injection in Mice
This protocol describes the standard procedure for administering this compound via tail vein injection.
Materials:
-
This compound formulation
-
27-30 gauge needles
-
1 mL syringes
-
Mouse restrainer or warming chamber
-
70% Ethanol
Methodology:
-
Animal Preparation: Place the mouse in a warming chamber or under a heat lamp for 5-10 minutes. This will cause vasodilation of the tail veins, making them easier to visualize and access.
-
Restraint: Transfer the mouse to a suitable restrainer, ensuring the tail is accessible.
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Dose Preparation: Draw the calculated dose volume into the syringe. The recommended injection volume for mice is 5-10 mL/kg. Ensure no air bubbles are present.
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Vein Identification: Gently wipe the tail with 70% ethanol to clean the injection site and improve visualization of the lateral tail veins.
-
Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle (approximately 10-15 degrees).
-
Administration: Slowly inject the formulation. There should be no resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle, apply gentle pressure, and attempt the injection in a more proximal location on the same or opposite vein.
-
Post-Injection: Once the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions for at least 30 minutes.
Visualizations
Below are diagrams to aid in troubleshooting and conceptual understanding of the in vivo delivery process.
Caption: Troubleshooting workflow for low in vivo efficacy.
Caption: Key physiological barriers to in vivo drug delivery.
controlling for confounding variables in ACT-1004-1239 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACT-1004-1239. The focus is on anticipating and controlling for confounding variables in both preclinical and clinical studies to ensure the validity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a confounding variable and why is it critical to control for in this compound studies?
Q2: What are some common confounding variables to consider in preclinical studies of this compound using animal models of demyelinating diseases (e.g., EAE, cuprizone)?
In preclinical neuroinflammation and demyelination studies, several factors can act as confounders. It is crucial to consider and control for:
-
Genetics: The genetic background of animal strains can significantly influence their susceptibility to induced diseases and their response to treatment.
-
Age and Sex: These biological variables can affect disease progression and treatment response.
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Early Life Stress: Experiences such as maternal separation can have lasting effects on the immune system and response to neuroinflammation.[3]
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Vivarium Conditions: Factors like temperature, diet, and microbiome can impact experimental outcomes.[4][5]
Q3: What are the key confounding variables to manage in clinical trials involving this compound for diseases like multiple sclerosis?
In clinical trials for multiple sclerosis (MS), the heterogeneity of the disease and patient population introduces several potential confounders:
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Disease Subtype and Severity: The clinical course and disability level at baseline are strong predictors of future progression.
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Age and Sex: These demographics are known to influence MS progression and treatment response.[6]
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Comorbidities: The presence of other conditions, such as depression or hypertension, can impact outcomes.[7]
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Genetic Factors: Genetic variations can influence both disease susceptibility and drug metabolism.[6]
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Concomitant Medications: Other treatments a patient is receiving can interact with the study drug or affect the disease course.
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Lifestyle and Environmental Factors: Diet, smoking, and geographic location can play a role in MS.
Troubleshooting Guides
Problem: I have identified a potential confounding variable in my ongoing preclinical study. What should I do?
Solution:
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Assess the Feasibility of Control: Determine if it's possible to implement control measures mid-study. For instance, if you identify a difference in the gut microbiome between your treatment and control groups, you may not be able to alter this without compromising the experiment.
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Collect Data on the Confounder: If you cannot directly control the variable, ensure you are systematically collecting data on it for all subjects.
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Utilize Statistical Control: During data analysis, you can use statistical techniques like Analysis of Covariance (ANCOVA) to adjust for the effects of the confounding variable.[1]
Problem: How can I control for the high variability in disease course among patients in our MS clinical trial?
Solution:
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Stratified Randomization: During the study design phase, you can stratify patient randomization based on key prognostic factors like baseline disability scores (e.g., EDSS) and age. This helps to ensure these factors are evenly distributed between the treatment and placebo groups.
-
Propensity Score Matching: In observational studies or when dealing with potential baseline imbalances in a randomized trial, propensity score analysis can be used to match patients in the treatment and control groups who have a similar likelihood of receiving the treatment based on their baseline characteristics.
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Multivariable Regression Models: In the analysis phase, use multivariable regression models to statistically adjust for the influence of baseline disease severity and other identified confounders.[8]
Experimental Protocols and Methodologies
Protocol: Controlling for Confounding Variables in a Preclinical EAE Study
This protocol outlines a methodology for a preclinical study of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, with a focus on minimizing confounding variables.
1. Study Design:
-
Randomization: After EAE induction, randomly assign animals to treatment and control groups.
-
Blinding: The individuals administering the treatment and assessing the clinical scores should be blinded to the group assignments.
-
Control Groups: Include a vehicle control group and a positive control group (an established EAE therapeutic).
2. Animal Selection and Housing:
-
Genetic Strain: Use a single, well-characterized genetic strain of mice (e.g., C57BL/6).
-
Age and Sex Matching: Use animals of the same age and sex.
-
Acclimatization: Allow animals to acclimatize to the vivarium for at least one week before the start of the experiment.
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Standardized Housing: House all animals under identical conditions (temperature, light-dark cycle, cage type, bedding) and provide the same standard diet and water ad libitum.
3. Data Collection:
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Record baseline characteristics for all animals, including weight.
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Monitor and record clinical EAE scores daily.
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At the end of the study, collect tissue samples for histological and immunological analysis.
4. Statistical Analysis:
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Use a two-way ANOVA to analyze the clinical scores over time, with treatment and time as factors.
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If any baseline differences are observed despite randomization, use ANCOVA to adjust for these in the final analysis.
Quantitative Data Summary
The following tables provide an illustrative summary of how to present data when controlling for confounding variables.
Table 1: Baseline Characteristics of a Hypothetical Preclinical EAE Study
| Characteristic | This compound Group (n=15) | Vehicle Control Group (n=15) | p-value |
| Age (weeks) | 8.1 ± 0.3 | 8.2 ± 0.4 | 0.58 |
| Body Weight (g) | 20.5 ± 1.2 | 20.3 ± 1.1 | 0.67 |
| Sex | 15 Female | 15 Female | N/A |
Data are presented as mean ± standard deviation.
Table 2: Adjusted and Unadjusted Treatment Effects in a Hypothetical MS Clinical Trial
| Outcome | Unadjusted Effect Size (95% CI) | Adjusted Effect Size (95% CI)* |
| Annualized Relapse Rate | 0.45 (0.30 - 0.67) | 0.52 (0.35 - 0.78) |
| Change in EDSS Score | -0.2 (-0.4 - 0.0) | -0.15 (-0.35 - 0.05) |
*Adjusted for age, sex, and baseline EDSS score.
Visualizations
Signaling Pathway and Confounding
Caption: Relationship between this compound, its target, outcomes, and potential confounders.
Workflow for Controlling Confounding Variables
Caption: Workflow for the identification and control of confounding variables in research.
References
- 1. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early life stress-induced neuroinflammation and neurological disorders: a novel perspective for research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confounding Factors in the Interpretation of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Revisiting the neuroinflammation hypothesis in Alzheimer’s disease: a focus on the druggability of current targets [frontiersin.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. mdnewsline.com [mdnewsline.com]
- 8. Confounding variables in statistics: How to identify and control them [statsig.com]
Validation & Comparative
A Comparative Guide to ACT-1004-1239 and Other CXCR7 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ACT-1004-1239 with other notable CXCR7 modulators, supported by experimental data. The information is intended to assist researchers in selecting the appropriate tools for their studies on the CXCR7 signaling pathway and its role in various physiological and pathological processes.
Introduction to CXCR7 and its Antagonists
The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). Unlike typical chemokine receptors, CXCR7 does not primarily signal through G proteins but rather functions as a scavenger receptor, internalizing and degrading its ligands, thereby modulating their extracellular concentration. It also signals through the β-arrestin pathway. Given its role in processes such as cell survival, migration, and inflammation, CXCR7 has emerged as a promising therapeutic target for various diseases, including cancer and inflammatory conditions.
This guide focuses on this compound, a first-in-class, potent, and selective CXCR7 antagonist, and compares its performance with other known CXCR7 modulators, namely CCX771 and AMD3100.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other selected CXCR7 modulators based on key in vitro assays.
Table 1: Binding Affinity and Potency of CXCR7 Modulators
| Compound | Target(s) | Assay Type | Parameter | Value (nM) | Citation |
| This compound | CXCR7 | β-arrestin recruitment | IC50 | 3.2 | [1] |
| CCX771 | CXCR7 | Ligand Binding | IC50 | 4.1 | [2] |
| AMD3100 | CXCR4, CXCR7 | β-arrestin recruitment | EC50 | 140,000 | [3] |
Note: IC50 values represent the concentration of a compound that inhibits a biological process by 50%, while EC50 values represent the concentration that provokes a response halfway between the baseline and maximum effect.
Table 2: Functional Activity Profile of CXCR7 Modulators
| Compound | Functional Activity at CXCR7 | Key Characteristics |
| This compound | Insurmountable Antagonist | Potent, selective, and orally available. Blocks CXCL11- and CXCL12-induced β-arrestin recruitment.[4][5] |
| CCX771 | Agonist/Antagonist | High affinity for CXCR7. Its functional classification is debated as it has been shown to both inhibit and stimulate CXCR7-mediated signaling (e.g., β-arrestin recruitment).[2][6] |
| AMD3100 | Allosteric Agonist | Primarily a CXCR4 antagonist. At high concentrations, it acts as a partial agonist at CXCR7, enhancing CXCL12 binding and promoting β-arrestin recruitment.[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to provide a general framework; specific parameters may require optimization depending on the cell line and experimental conditions.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
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Cell Preparation: Membranes are prepared from cells overexpressing the human CXCR7 receptor (e.g., HEK293 cells). The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
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Assay Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
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Radioligand: [125I]-CXCL12 (PerkinElmer) is typically used at a concentration close to its Kd value.
-
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound.
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For non-specific binding determination, a high concentration of unlabeled CXCL12 is added to a set of wells.
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The plate is incubated for 2-3 hours at room temperature with gentle agitation.
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The binding reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Millipore Multiscreen) pre-soaked in 0.5% polyethyleneimine.
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The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4) to remove unbound radioligand.
-
After drying the filters, a scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (BRET-based)
This assay measures the recruitment of β-arrestin to the receptor upon ligand binding, a hallmark of CXCR7 signaling. The Bioluminescence Resonance Energy Transfer (BRET) assay is a common method.
-
Cell Line: A stable cell line co-expressing CXCR7 fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP) is used (e.g., HEK293 cells).
-
Reagents:
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
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BRET substrate (e.g., Coelenterazine h).
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CXCR7 agonist (e.g., CXCL12).
-
-
Procedure:
-
Cells are seeded in a white, clear-bottom 96-well plate and cultured overnight.
-
The culture medium is replaced with assay buffer.
-
For antagonist testing, cells are pre-incubated with varying concentrations of the test compound for a specified time (e.g., 30 minutes).
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The CXCR7 agonist (e.g., CXCL12) is added to stimulate β-arrestin recruitment.
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The BRET substrate is added, and the plate is incubated in the dark for 5-10 minutes.
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The luminescence signals from the donor (RLuc) and the acceptor (YFP) are measured simultaneously using a plate reader equipped for BRET detection.
-
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. For antagonists, the IC50 value is determined by plotting the BRET ratio against the concentration of the test compound. For agonists, the EC50 value is determined.
Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
-
Cell Line: A cell line that expresses CXCR7 and is known to migrate in response to CXCR7 ligands (e.g., certain cancer cell lines).
-
Apparatus: A Boyden chamber or a modified transwell insert with a porous membrane (typically 8 µm pore size). The membrane is often coated with an extracellular matrix component like fibronectin to facilitate cell migration.
-
Reagents:
-
Chemoattractant: CXCL12 is placed in the lower chamber.
-
Cell suspension in serum-free medium.
-
-
Procedure:
-
The lower chamber of the Boyden apparatus is filled with medium containing the chemoattractant (CXCL12).
-
The porous membrane (transwell insert) is placed on top of the lower chamber.
-
Cells, pre-treated with the antagonist or vehicle control, are seeded into the upper chamber (the insert).
-
The chamber is incubated for a period that allows for cell migration (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet or DAPI).
-
The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance.
-
-
Data Analysis: The inhibitory effect of the antagonist is determined by comparing the number of migrated cells in the presence and absence of the compound.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the CXCR7 signaling pathway, the mechanism of action of its antagonists, and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. AMD3100 is a CXCR7 ligand with allosteric agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting CXCR7/ACKR3 as a therapeutic strategy to promote remyelination in the adult central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ACT-1004-1239 and Fingolimod in Preclinical Models of Multiple Sclerosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of ACT-1004-1239 and Fingolimod (B1672674) in the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used preclinical model for multiple sclerosis. This analysis is based on available experimental data.
Introduction
Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). Current therapeutic strategies often focus on modulating the immune system to reduce inflammation and relapse rates. This guide compares two such therapeutic agents, this compound and Fingolimod, based on their performance in EAE models. This compound is a first-in-class, potent, and selective antagonist of the CXCR7 receptor, while Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[1][2][3] Both have shown promise in preclinical studies by reducing disease severity, though through different mechanisms of action.
Efficacy in EAE Models: A Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of this compound and Fingolimod in reducing the clinical severity of EAE. The data is compiled from studies using the MOG₃₅₋₅₅-induced EAE model in C57BL/6 mice, a common model that mimics the chronic progression of MS.
Table 1: Effect of this compound on EAE Clinical Score
| Treatment Group | Dosage | Treatment Regimen | Peak Mean Clinical Score (approx.) | Onset of Action | Reference |
| Vehicle | - | Twice daily, oral | ~3.5 | Day 12-14 | [2] |
| This compound | 10 mg/kg | Twice daily, oral | Significant reduction vs. vehicle | Delayed onset | [2] |
| This compound | 30 mg/kg | Twice daily, oral | Significant reduction vs. vehicle | Delayed onset | [2] |
| This compound | 100 mg/kg | Twice daily, oral | Significant dose-dependent reduction vs. vehicle | Delayed onset | [2] |
Table 2: Effect of Fingolimod on EAE Clinical Score
| Treatment Group | Dosage | Treatment Regimen | Peak Mean Clinical Score (approx.) | Onset of Action | Reference |
| EAE Vehicle | - | Daily, oral | ~2.5 - 2.8 | Day 12 | [4][5][6] |
| Fingolimod (Prophylactic) | 0.3 mg/kg | Daily, oral (from day 2 or 7) | ~0.25 - 0.27 | Prevention of symptom development | [4][6] |
| Fingolimod (Therapeutic) | 0.3 mg/kg | Daily, oral (from day 12, 14, or 21) | ~1.4 - 2.12 (reduction vs. vehicle) | Amelioration of symptoms after onset | [5][6][7] |
| Fingolimod (Therapeutic) | 1 mg/kg | Daily, oral (from day 12) | Significant reduction vs. vehicle | Amelioration of symptoms after onset | [7] |
Table 3: Comparative Effects on CNS Pathology
| Parameter | This compound | Fingolimod |
| Immune Cell Infiltration | Significantly reduced immune cell infiltrates into the CNS.[2] | Reduces T-cell infiltration into the CNS.[8] Significantly diminishes the number of microglia and macrophages in the retina and optic nerve.[7][9] |
| Demyelination | Enhances myelination in the cuprizone-induced demyelination model.[2] | Reduces demyelination in the optic nerve.[7] |
| Oligodendrocyte Effects | Promotes the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.[2] | Promotes proliferation and differentiation of OPCs, facilitating remyelination.[10] |
| Neuroinflammation | Reduces neuroinflammation.[2] | Reduces the expression of inflammatory mediators in the brain and spinal cord.[8] |
Experimental Protocols
The data presented above were generated using variations of the EAE induction protocol in mice. Below are detailed methodologies for the key experiments cited.
MOG₃₅₋₅₅-Induced EAE in C57BL/6 Mice
This is a standard protocol for inducing a chronic progressive form of EAE that is particularly useful for studying the effects of therapeutic interventions on disease progression.
1. Immunization:
-
Antigen Emulsion: Myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Injection: Mice are subcutaneously injected with the MOG₃₅₋₅₅/CFA emulsion, typically at two sites on the flank or at the base of the tail.[4][5]
2. Pertussis Toxin Administration:
-
Purpose: Pertussis toxin (PTX) is administered to increase the permeability of the blood-brain barrier, facilitating the entry of encephalitogenic T cells into the CNS.
-
Injection: Mice receive intraperitoneal (i.p.) injections of PTX on the day of immunization (Day 0) and again 48 hours later (Day 2).[4][5]
3. Clinical Scoring:
-
Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
4. Drug Administration:
-
Prophylactic Treatment: The test compound (this compound or Fingolimod) or vehicle is administered starting from the day of immunization or shortly after, before the onset of clinical signs.
-
Therapeutic Treatment: The test compound or vehicle is administered after the onset of clinical signs of EAE.[5][6][7]
Histological and Immunological Analysis
-
CNS Tissue Collection: At the end of the experiment, mice are euthanized, and the brain and spinal cord are collected for analysis.
-
Immunohistochemistry: Tissues are sectioned and stained with specific antibodies to identify and quantify immune cell infiltrates (e.g., CD3 for T cells, Iba1 for microglia/macrophages), and to assess the extent of demyelination (e.g., Luxol Fast Blue staining) and remyelination.[7]
-
Flow Cytometry: Immune cells can be isolated from the CNS and lymphoid organs and analyzed by flow cytometry to determine the proportions of different immune cell subsets.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and Fingolimod are rooted in their respective molecular targets and signaling pathways.
This compound and the CXCR7 Signaling Pathway
This compound is an antagonist of the CXCR7 receptor, also known as ACKR3. CXCR7 is a scavenger receptor for the chemokines CXCL11 and CXCL12. By binding to these chemokines, CXCR7 regulates their extracellular concentration, which is crucial for directing cell migration. The antagonism of CXCR7 by this compound is thought to disrupt the chemokine gradients that guide inflammatory cells into the CNS. Additionally, CXCR7 signaling has been implicated in the survival and differentiation of oligodendrocytes.
Caption: this compound blocks CXCL12 binding to CXCR7, modulating downstream signaling.
Fingolimod and the S1P Receptor Signaling Pathway
Fingolimod is a modulator of sphingosine-1-phosphate (S1P) receptors. Its active metabolite, fingolimod-phosphate, acts as a functional antagonist of the S1P1 receptor on lymphocytes. This leads to the internalization of the S1P1 receptor, rendering lymphocytes unable to egress from lymph nodes in response to the S1P gradient. This sequestration of lymphocytes in the lymph nodes reduces their infiltration into the CNS. Fingolimod can also cross the blood-brain barrier and may have direct effects on neural cells, including promoting the differentiation of oligodendrocyte progenitor cells.[3][10]
Caption: Fingolimod-P internalizes S1P1 receptors, inhibiting lymphocyte egress and promoting myelination.
Conclusion
Both this compound and Fingolimod demonstrate significant efficacy in ameliorating the clinical signs and pathology of EAE in preclinical models. This compound, through its antagonism of the CXCR7 receptor, shows a dose-dependent reduction in disease severity, delayed onset, and pro-myelinating effects.[2] Fingolimod, a modulator of S1P receptors, effectively reduces EAE severity in both prophylactic and therapeutic settings and also promotes remyelination.[4][5][6][7]
While a direct head-to-head comparative study under identical experimental conditions is not yet available, the existing data suggest that both compounds are promising therapeutic candidates for inflammatory demyelinating diseases like MS. Their distinct mechanisms of action may offer different therapeutic advantages. This compound's dual action of immunomodulation and direct promotion of myelination is a compelling feature.[2] Fingolimod's established efficacy in reducing lymphocyte infiltration into the CNS is a cornerstone of its therapeutic effect.[8] Further research, including direct comparative studies, will be crucial to fully elucidate the relative therapeutic potential of these two agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cms.transpharmation.com [cms.transpharmation.com]
- 6. Frontiers | Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Remyelination-Promoting Therapeutics: An In-Depth Analysis of ACT-1004-1239 and Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective remyelination therapies represents a paradigm shift in the management of demyelinating diseases such as multiple sclerosis (MS). Beyond managing inflammation, the focus is now on restoring the myelin sheath to protect neurons and reverse disability. This guide provides a comprehensive comparison of ACT-1004-1239, a novel CXCR7 antagonist, with other key therapeutic strategies aimed at promoting remyelination. We present a detailed analysis of their mechanisms of action, supporting experimental data from preclinical and clinical studies, and the methodologies behind these pivotal experiments.
Mechanism of Action and Preclinical Efficacy
A new wave of therapeutic candidates is being investigated for their potential to enhance myelin repair. These compounds employ diverse mechanisms to stimulate the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. Below is a comparative overview of this compound and its alternatives.
This compound is a first-in-class, orally available, small molecule antagonist of the C-X-C chemokine receptor 7 (CXCR7).[1][2][3] Its pro-remyelinating effect is attributed to a dual mode of action: reducing neuroinflammation and directly promoting myelin repair.[1] By blocking CXCR7, this compound increases the local concentration of its ligand, CXCL12.[1][2] Elevated CXCL12 levels are believed to enhance the differentiation of OPCs into mature oligodendrocytes through its interaction with another receptor, CXCR4.[4][5]
LINGO-1 Inhibitors , such as the monoclonal antibody opicinumab, target the Leucine-Rich Repeat and Ig-Domain Containing Nogo Receptor-Interacting Protein 1 (LINGO-1). LINGO-1 is a negative regulator of OPC differentiation. By inhibiting LINGO-1, these agents aim to remove the brakes on OPC maturation, thereby promoting remyelination.
Clemastine , an antihistamine, has been repurposed for its remyelination-promoting properties. It is thought to act as an antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1AChR) on OPCs, which in turn stimulates their differentiation.
GPR17 Antagonists , including the investigational drug PTD802, target the G protein-coupled receptor 17 (GPR17). GPR17 expression is high in immature OPCs and needs to be downregulated for their final maturation. Antagonizing this receptor is therefore hypothesized to accelerate the differentiation process.
Tolebrutinib (B611416) is a Bruton's tyrosine kinase (BTK) inhibitor. While primarily known for its immunomodulatory effects on B cells and microglia, preclinical studies suggest that by modulating microglial activity, tolebrutinib may create a more permissive environment for remyelination and prevent myelin destruction.[6]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from preclinical and clinical studies for each therapeutic strategy, providing a basis for comparison of their efficacy.
Table 1: Preclinical Efficacy in the Cuprizone-Induced Demyelination Model
| Compound/Target | Animal Model | Dosage and Administration | Key Quantitative Findings | Citation(s) |
| This compound | Mouse | 100 mg/kg, p.o., twice daily | Significantly increased the number of mature myelinating oligodendrocytes and enhanced myelination in vivo. | [2][7] |
| Clemastine | Mouse | 10 mg/kg/day for 3 weeks | Myelin repair was "greatly enhanced" with increased mature oligodendrocytes (APC-positive) and myelin basic protein. In a separate study, the percentage of MBP+ myelinated fibers increased from 16.2% (vehicle) to 23.3% (clemastine). | [8][9] |
Table 2: Preclinical Efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) Model
| Compound/Target | Animal Model | Dosage and Administration | Key Quantitative Findings | Citation(s) |
| This compound | Mouse (MOG-induced EAE) | 10-100 mg/kg, p.o., twice daily | Showed a significant dose-dependent reduction in disease clinical scores and increased survival. | [2][3] |
| This compound | Mouse (PLP-induced EAE) | Not specified | Significantly reduced EAE disease in a dose-dependent manner with increased myelination. | [1] |
Table 3: Clinical Trial Data
| Compound/Target | Trial Name | Phase | Key Quantitative Findings | Citation(s) |
| Opicinumab (Anti-LINGO-1) | RENEW | II | In the per-protocol population, a 9.1 ms (B15284909) greater reduction in VEP latency was observed with opicinumab compared to placebo at week 32. | [10][11] |
| Opicinumab (Anti-LINGO-1) | SYNERGY | II | Did not meet the primary endpoint. However, a post-hoc analysis showed a greater proportion of patients with confirmed disability improvement at intermediate doses (63-65%) compared to placebo (49%). | [12][13] |
| Clemastine | ReBUILD | II | Reduced VEP P100 latency delay by 1.7 ms/eye compared to placebo. | [14] |
| Tolebrutinib | Phase 2b | II | Showed a dose-dependent reduction in the number of new gadolinium-enhancing lesions. | [15] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of preclinical findings. Below are summaries of the standard protocols for the two most commonly used animal models in remyelination research.
Cuprizone-Induced Demyelination Model
This model induces demyelination through the oral administration of the copper chelator cuprizone (B1210641).
-
Animal Model: Typically, 8-10 week old C57BL/6 mice are used.[16]
-
Induction of Demyelination: Mice are fed a diet containing 0.2% (w/w) cuprizone mixed into powdered rodent chow for 5-6 weeks to induce acute demyelination.[16][17] For chronic demyelination models, this can be extended to 12 weeks or longer.[17]
-
Therapeutic Intervention: Test compounds, such as this compound or clemastine, are typically administered daily via oral gavage or intraperitoneal injection, starting after the initial demyelination period to assess their effect on remyelination.[1][9]
-
Assessment of Remyelination: Remyelination is assessed through various techniques:
-
Histology: Brain sections, particularly of the corpus callosum, are stained with Luxol Fast Blue (LFB) or antibodies against myelin proteins like Myelin Basic Protein (MBP) to visualize the extent of myelination.
-
Immunohistochemistry: Staining for oligodendrocyte markers such as Olig2 (pan-oligodendrocyte lineage), APC/CC1 (mature oligodendrocytes), and NG2 or PDGFRα (OPCs) is used to quantify the number and maturation state of oligodendrocytes.
-
Electron Microscopy: Provides ultrastructural detail of myelin sheath thickness and axonal wrapping.
-
Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is an inflammatory demyelinating model that mimics many aspects of MS.
-
Induction of EAE:
-
Mice are immunized with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[18][20] This is typically administered via subcutaneous injection at the base of the tail or flanks.[21]
-
Pertussis toxin is administered intraperitoneally on the day of immunization and again 48 hours later to facilitate the entry of immune cells into the central nervous system.[3]
-
-
Therapeutic Intervention: Treatment with compounds like this compound is often initiated at the onset of clinical signs or prophylactically.[1][2]
-
Assessment of Efficacy:
-
Clinical Scoring: Mice are monitored daily for clinical signs of disease, which are scored on a scale of 0 to 5, ranging from no symptoms to paralysis.
-
Histopathology: Spinal cord and brain tissues are examined for immune cell infiltration and demyelination.
-
Immunological Assays: Analysis of immune cell populations in the periphery and central nervous system.
-
Signaling Pathways and Visualizations
Understanding the molecular pathways targeted by these therapeutics is essential for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.
Caption: this compound signaling pathway.
Caption: LINGO-1 inhibitor signaling pathway.
Caption: Clemastine signaling pathway.
Caption: GPR17 antagonist signaling pathway.
Caption: Tolebrutinib's indirect mechanism on remyelination.
Conclusion
The field of remyelination research is vibrant and offers significant hope for patients with demyelinating diseases. This compound presents a promising dual-action approach by both reducing neuroinflammation and directly promoting myelin repair. Its oral availability is also a significant advantage. Comparative analysis with other agents like LINGO-1 inhibitors, clemastine, GPR17 antagonists, and BTK inhibitors highlights the diversity of strategies being employed to tackle this complex biological process. While preclinical data for all these approaches are encouraging, the translation to clinical efficacy remains a critical hurdle. The quantitative data and detailed experimental protocols provided in this guide are intended to aid researchers in evaluating and comparing these promising therapeutics as the field moves forward. Continued investigation and well-designed clinical trials will be essential to ultimately deliver a therapy that can successfully restore myelin and improve the lives of individuals with demyelinating disorders.
References
- 1. neurology.org [neurology.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. CXCR4 promotes differentiation of oligodendrocyte progenitors and remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clemastine Enhances Myelination in the Prefrontal Cortex and Rescues Behavioral Changes in Socially Isolated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clemastine rescues behavioral changes and enhances remyelination in the cuprizone mouse model of demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Safety and efficacy of opicinumab in acute optic neuritis (RENEW): a randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of opicinumab in patients with relapsing multiple sclerosis (SYNERGY): a randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 14. Remyelination in Multiple Sclerosis: Findings in the Cuprizone Model | MDPI [mdpi.com]
- 15. Tolebrutinib Treatment Reduces Disease Activity in Relapsing Multiple Sclerosis - - Practical Neurology [practicalneurology.com]
- 16. tandfonline.com [tandfonline.com]
- 17. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35-55 in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 21. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
ACT-1004-1239: A Novel Dual-Action Immunomodulator for Demyelinating Diseases
A comprehensive comparison of the preclinical efficacy of ACT-1004-1239 with established immunomodulatory therapies for multiple sclerosis.
For Immediate Release
ALLSCHWIL, Switzerland – December 10, 2025 – Idorsia Pharmaceuticals Ltd today released a comparative guide on this compound, a first-in-class, orally available, selective antagonist of the C-X-C chemokine receptor 7 (CXCR7). This document provides a detailed analysis of preclinical data, positioning this compound as a promising alternative to current immunomodulators for inflammatory demyelinating diseases such as multiple sclerosis (MS). The guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison with supporting experimental data.
This compound distinguishes itself through a dual mechanism of action: immunomodulation and direct promotion of remyelination. By antagonizing CXCR7, it modulates the levels of its ligands, CXCL11 and CXCL12, which play a crucial role in immune cell trafficking and oligodendrocyte precursor cell (OPC) differentiation. This dual action addresses both the inflammatory and neurodegenerative aspects of MS.
Comparative Preclinical Efficacy
The following tables summarize the performance of this compound in key preclinical models of multiple sclerosis, alongside data from established immunomodulatory drugs.
Table 1: Efficacy in the MOG-induced Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used animal model that mimics the inflammatory demyelination of multiple sclerosis.
| Compound | Dosage | Administration Route | Mean Clinical Score Reduction | Reduction in CNS Immune Cell Infiltration | Reference |
| This compound | 10-100 mg/kg, twice daily | Oral | Significant dose-dependent reduction | Significant reduction | [1][2][3] |
| Fingolimod (B1672674) | 0.3 mg/kg, daily | Oral | Significant reduction | Not specified | [4] |
| Teriflunomide | 3 & 10 mg/kg, daily | Oral | Significant reduction | Up to 70% reduction | [5][6] |
| Cladribine | 10 mg/kg, daily for 5 days | Oral | Significant attenuation | Significant reduction | [7][8][9] |
| Dimethyl Fumarate (B1241708) | 100 mg/kg, daily | Oral | Significant reduction | Significant reduction in Th1 and Th17 cells | [10][11] |
| Natalizumab | Not specified | Not specified | Prevents paralysis in 75% of animals | Prevents T-cell entry into CNS | [12][13] |
Table 2: Efficacy in the Cuprizone-Induced Demyelination Model
The cuprizone (B1210641) model is used to study demyelination and remyelination in the central nervous system, independent of a primary inflammatory response.
| Compound | Dosage | Administration Route | Effect on Myelination | Effect on Oligodendrocyte Precursor Cells (OPCs) | Reference |
| This compound | 100 mg/kg, twice daily | Oral | Significant increase in myelination | Significantly increased number of mature oligodendrocytes | [1][2][3] |
| Fingolimod | Not specified | Gavage | Enhanced remyelination | Promotes OPC differentiation | [14][15] |
| Teriflunomide | Not specified | Oral | No significant effect on remyelination | Not specified | [16] |
| Cladribine | Not specified | Not specified | Data not available in this model | Data not available in this model | |
| Dimethyl Fumarate | 15 mg/kg, daily | Intraperitoneal | Does not promote remyelination | No significant difference in oligodendrocyte numbers | [17] |
| Natalizumab | Not specified | Not specified | Data not available in this model | Data not available in this model |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used in the preclinical studies.
Caption: Mechanism of Action of this compound.
Caption: Preclinical Experimental Workflows.
Detailed Experimental Protocols
MOG-induced Experimental Autoimmune Encephalomyelitis (EAE)
-
Induction: Female C57BL/6 mice were immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). On day 0 and day 2 post-immunization, mice received an intraperitoneal injection of pertussis toxin.
-
Treatment: this compound was administered orally twice daily at doses of 10, 30, or 100 mg/kg, starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic). Comparator drugs were administered according to established protocols.
-
Clinical Assessment: Mice were monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = complete hind limb paralysis, 4 = quadriplegia, and 5 = death.
-
Histology and Immunohistochemistry: At the end of the study, spinal cords were collected for histological analysis of inflammation (Hematoxylin & Eosin staining) and demyelination (Luxol Fast Blue staining). Immunohistochemistry was performed to quantify immune cell infiltrates (e.g., CD4+, CD8+, B220+ cells).
Cuprizone-Induced Demyelination
-
Induction: Male C57BL/6 mice were fed a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination in the corpus callosum.
-
Treatment: this compound was administered orally twice daily at a dose of 100 mg/kg, either from the start of the cuprizone diet or after 3-5 weeks of cuprizone exposure. Comparator drugs were administered based on published protocols.
-
Myelination and Oligodendrocyte Analysis: Brains were collected and the corpus callosum was analyzed for the extent of myelination using Luxol Fast Blue staining and for the number of mature oligodendrocytes (e.g., stained for GST-pi) and oligodendrocyte precursor cells (e.g., stained for Olig2).
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
-
Cell Culture: Primary rat OPCs were isolated and cultured in proliferation medium.
-
Differentiation: To induce differentiation, the proliferation medium was replaced with a differentiation medium.
-
Treatment: Cells were treated with various concentrations of this compound or comparator drugs.
-
Analysis: After a set period, cells were fixed and stained for markers of mature oligodendrocytes (e.g., Myelin Basic Protein - MBP) to assess the extent of differentiation.
Conclusion
The preclinical data strongly suggest that this compound, with its unique dual mechanism of action, offers a compelling profile for the treatment of multiple sclerosis. It not only mitigates the inflammatory response, a hallmark of current immunomodulatory therapies, but also actively promotes remyelination, addressing the neurodegenerative component of the disease. These findings warrant further clinical investigation of this compound as a potential new therapeutic option for patients with demyelinating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teriflunomide reduces behavioral, electrophysiological, and histopathological deficits in the Dark Agouti rat model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. Fingolimod Enhances Oligodendrocyte Differentiation of Transplanted Human Induced Pluripotent Stem Cell-Derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fingolimod Enhances Oligodendrocyte Differentiation of Transplanted Human Induced Pluripotent Stem Cell-Derived Neural Progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protective potential of dimethyl fumarate in a mouse model of thalamocortical demyelination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia: Imatinib vs. Second-Generation Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Imatinib (B729), the first-in-class tyrosine kinase inhibitor (TKI), with second-generation TKIs, Dasatinib (B193332) and Nilotinib (B1678881), for the treatment of Chronic Myeloid Leukemia (CML). We delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their performance.
Mechanism of Action: Targeting the Bcr-Abl Oncoprotein
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a genetic abnormality resulting from a translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, which encodes the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase.[1][2] This "always-on" kinase drives the uncontrolled proliferation of white blood cells by continuously activating downstream signaling pathways essential for cell growth and survival.[1][3]
Imatinib, Dasatinib, and Nilotinib are all Bcr-Abl inhibitors that function by binding to the ATP-binding site of the kinase domain.[1][4] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the proliferative signals and inducing apoptosis in the leukemic cells.[3][4] While all three drugs share this fundamental mechanism, second-generation TKIs like Dasatinib and Nilotinib exhibit higher potency against Bcr-Abl and are effective against many imatinib-resistant mutations.[5]
Signaling Pathway of Bcr-Abl and TKI Inhibition
The Bcr-Abl oncoprotein activates several downstream signaling pathways, including RAS, MAPK, STAT, and PI3K, which promote cell proliferation and inhibit apoptosis.[6] Tyrosine kinase inhibitors block these pathways by preventing the initial phosphorylation step.
Comparative Efficacy
Clinical studies have demonstrated that the second-generation TKIs, Dasatinib and Nilotinib, lead to significantly higher rates of cytogenetic and molecular responses compared to Imatinib in newly diagnosed CML patients.[7][8] However, there are no significant differences in progression-free survival and overall survival among these three TKIs.[7]
| Response Metric | Imatinib | Dasatinib | Nilotinib |
| Complete Cytogenetic Response (CCyR) at 12 months | Lower | Higher | Higher |
| Major Molecular Response (MMR) at 12 months | Lower | Higher | Higher |
| Progression-Free Survival (PFS) | Comparable | Comparable | Comparable |
| Overall Survival (OS) | Comparable | Comparable | Comparable |
Data synthesized from multiple studies.[7][8]
Off-Target Effects and Adverse Events
While highly effective, TKIs are known to have off-target effects that can lead to various adverse events. The specific side-effect profile differs between the drugs.
| Adverse Event | Imatinib | Dasatinib | Nilotinib |
| Pleural Effusion | Lower | Higher | Lower |
| Thrombocytopenia | Lower | Higher | Lower |
| Edema | Higher | Lower | Lower |
| Gastrointestinal AEs | Higher | Lower | Lower |
| Musculoskeletal AEs | Higher | Lower | Lower |
| Rash | Higher | Lower | Higher |
| Headache | Lower | Lower | Higher |
| Hepatic/Pancreatic Toxicity | Lower | Lower | Higher |
This table summarizes common adverse events associated with each TKI.[5]
Furthermore, studies have shown that Imatinib and Nilotinib can have off-target effects on the immune system, such as modulating chemokine receptor expression on NK cells and monocytes.[9][10] These TKIs have also been found to interfere with vitamin D3 metabolism.[11] In pediatric patients, a notable off-target effect of TKIs is decreased linear growth velocity.[12]
Experimental Protocols
The evaluation of TKI activity and efficacy involves a range of in vitro and in vivo assays.
In Vitro Kinase Activity Assay
This assay is fundamental for determining the inhibitory potential of a compound against the target kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a TKI against Bcr-Abl kinase.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the Bcr-Abl enzyme, a peptide substrate, and the TKI at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Quenching: The reaction is stopped, often by the addition of EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence polarization, TR-FRET, or ELISA-based assays.[13][14]
-
Data Analysis: The percentage of inhibition for each TKI concentration is calculated relative to controls. The IC50 value is then determined by fitting the data to a dose-response curve.[13]
Cell-Based Proliferation Assay
This assay assesses the effect of the TKI on the proliferation of CML cells.
Objective: To determine the TKI's ability to inhibit the growth of Bcr-Abl positive cell lines.
Methodology:
-
Cell Culture: Bcr-Abl positive cells (e.g., K562) are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of TKI concentrations.
-
Incubation: The cells are incubated for a period of time (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay.
-
Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition).
In Vivo Efficacy Studies
Animal models are used to evaluate the therapeutic efficacy of TKIs in a living organism.
Objective: To assess the anti-leukemic activity of a TKI in a mouse model of CML.
Methodology:
-
Xenograft Model: Immunocompromised mice are engrafted with human CML cells.
-
Treatment: Once the leukemia is established, mice are treated with the TKI or a vehicle control.
-
Monitoring: Disease progression is monitored using methods such as bioluminescent imaging, and the health of the mice is regularly assessed.[15]
-
Endpoint Analysis: At the end of the study, tissues are collected for analysis (e.g., histology, flow cytometry) to determine the extent of leukemic infiltration.
-
Data Analysis: Survival curves and tumor burden are analyzed to determine the efficacy of the TKI.[15]
Conclusion
Imatinib revolutionized the treatment of CML, transforming it from a fatal disease into a manageable chronic condition.[1][4] The development of second-generation TKIs, Dasatinib and Nilotinib, has provided clinicians with more potent options that can achieve faster and deeper responses.[5][16] The choice between these agents depends on a variety of factors, including the patient's risk profile, comorbidities, and the specific goals of therapy. The ongoing development and evaluation of new TKIs continue to improve outcomes for patients with CML.[17]
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-line treatment for chronic myeloid leukemia: dasatinib, nilotinib, or imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Efficacy Among Nilotinib, Dasatinib, Flumatinib and Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia Patients: A Real-World Multi-Center Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The relative efficacy of imatinib, dasatinib and nilotinib for newly diagnosed chronic myeloid leukemia: a systematic review and network meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off‑target effect of imatinib and nilotinib on human vitamin D3 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Video: Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia [jove.com]
- 16. The current standard of care in CML and insights into the use of first- and second-generation TKIs | VJHemOnc [vjhemonc.com]
- 17. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the CXCL12 Axis: A Comparative Guide to ACT-1004-1239 and CXCR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), is a critical signaling molecule involved in a wide array of physiological and pathological processes, including immune cell trafficking, angiogenesis, and cancer metastasis.[1][2] Its biological effects are primarily mediated through two distinct G protein-coupled receptors: CXCR4 and CXCR7 (also known as ACKR3).[2][3] While both receptors bind CXCL12, they trigger different downstream signaling pathways and have distinct, sometimes opposing, biological functions.[4][5] This guide provides a comparative analysis of two strategic approaches to modulate the CXCL12 signaling axis: targeting CXCR7 with the first-in-class antagonist ACT-1004-1239, and targeting CXCR4 with a range of well-established inhibitors.
A Tale of Two Receptors: CXCR4 vs. CXCR7
Historically, CXCR4 was considered the sole receptor for CXCL12 and has been extensively studied as a therapeutic target, particularly in oncology and hematology.[2][6] Antagonism of CXCR4 is known to disrupt tumor-stromal interactions, mobilize hematopoietic stem cells, and inhibit cancer cell migration.[6][7]
More recently, CXCR7 was identified as a second high-affinity receptor for CXCL12.[5] Unlike CXCR4, which signals primarily through G-protein pathways to induce cell migration and proliferation, CXCR7 is considered an "atypical" chemokine receptor.[8] It does not typically couple to G-proteins to induce classical chemotactic responses but instead signals preferentially through β-arrestin pathways.[4][8] A primary function of CXCR7 is to act as a scavenger receptor, internalizing and degrading CXCL12 to shape chemokine gradients.[5] This scavenging function can, in turn, modulate the availability of CXCL12 for CXCR4, creating a complex interplay between the two receptors.[5] The differential signaling and functions of these two receptors mean that their respective inhibitors offer distinct therapeutic opportunities.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound against CXCR7 and compares it with several prominent CXCR4 inhibitors. Lower IC50 values indicate higher potency.
| Compound | Target | Type | IC50 (nM) | Organism | Assay Type |
| This compound | CXCR7 | Small Molecule Antagonist | 3.2 | Human | β-arrestin recruitment |
| 2.3 | Mouse | Not Specified | |||
| 3.1 | Rat | Not Specified | |||
| Plerixafor (AMD3100) | CXCR4 | Small Molecule Antagonist | 44 | Human | Not Specified |
| Motixafortide (BL-8040) | CXCR4 | Peptide Antagonist | ~1 (0.42 - 4.5) | Human | Not Specified |
| Mavorixafor (XOLREMDI™) | CXCR4 | Small Molecule Antagonist | 12.5 | Human | CXCL12 Binding |
Note: IC50 values can vary depending on the specific experimental conditions, cell types, and assay formats used.[9]
Contrasting Therapeutic Rationales and Preclinical Evidence
The decision to target CXCR4 versus CXCR7 depends on the specific pathology and the desired biological outcome.
Targeting CXCR4: The rationale for inhibiting CXCR4 often centers on blocking the pro-migratory and pro-survival signals it transduces in cancer cells.[7] CXCR4 antagonists like Plerixafor and Motixafortide are used clinically to mobilize hematopoietic stem cells from the bone marrow into the bloodstream for collection and transplantation.[10][11] In oncology, blocking CXCR4 is explored as a strategy to inhibit metastasis to organs where CXCL12 is highly expressed, such as the lungs, liver, and bone marrow, and to sensitize cancer cells to chemotherapy.[7][12]
Targeting CXCR7 with this compound: The therapeutic rationale for inhibiting CXCR7 is more nuanced. By blocking the scavenging function of CXCR7, this compound leads to an increase in the plasma concentration of CXCL12.[13][14] This modulation of chemokine gradients can have significant immunomodulatory effects. Preclinical studies have shown that this compound is effective in animal models of inflammatory demyelinating diseases like multiple sclerosis.[13] In these models, this compound treatment reduced immune cell infiltration into the central nervous system and, intriguingly, also promoted the maturation of oligodendrocyte precursor cells to enhance remyelination.[13][15] This suggests a dual mechanism of action: reducing neuroinflammation and promoting myelin repair.[13] While this compound is being explored for cancer treatment, its role is complex, as CXCR7 has been reported to have both pro- and anti-tumorigenic effects depending on the cancer type.[8][16][17]
Signaling Pathways and Experimental Workflows
To understand the functional differences between these inhibitors, it is essential to visualize their points of intervention in the CXCL12 signaling network and the experimental workflows used to characterize them.
Caption: CXCL12 Signaling via CXCR4 and CXCR7.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | β-Arrestin1 and β-Arrestin2 Are Required to Support the Activity of the CXCL12/HMGB1 Heterocomplex on CXCR4 [frontiersin.org]
- 4. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 5. CXCL12 modulation of CXCR4 and CXCR7 activity in human glioblastoma stem-like cells and regulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CXCR4 increases in-vivo glioma perivascular invasion, and reduces radiation induced apoptosis: A genetic knockdown study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antagonism of the chemokine receptors CXCR3 and CXCR4 reduces the pathology of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Chemokine Receptor CXCR7 Inhibits Glioma Cell Proliferation and Mobility | Anticancer Research [ar.iiarjournals.org]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
A Comparative Guide to the Efficacy of ACT-1004-1239 in Preclinical Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, first-in-class CXCR7 antagonist, ACT-1004-1239, with other emerging therapeutic alternatives for multiple sclerosis (MS). The data presented herein is collated from preclinical studies in established murine models of MS, focusing on the dual immunomodulatory and remyelinating potential of these compounds.
Executive Summary
This compound is an orally available, potent, and selective antagonist of the CXCR7 receptor. Preclinical evidence strongly suggests a dual mechanism of action beneficial for the treatment of MS. In inflammatory models, it reduces neuroinflammation and immune cell infiltration into the central nervous system (CNS). In demyelination models, it promotes the maturation of oligodendrocyte precursor cells (OPCs) and enhances remyelination. This positions this compound as a promising candidate for addressing both the inflammatory and neurodegenerative aspects of MS. This guide will compare its efficacy against other promising agents in development, including the anti-LINGO-1 antibody, Clemastine (B1669165), and GPR17 antagonists.
Data Presentation
Table 1: Efficacy in the MOG-induced Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used inflammatory model of MS, primarily assessing the ability of a therapeutic to modulate the autoimmune response and reduce disease severity.
| Compound Class | Compound | Dosing Regimen | Peak Mean Clinical Score (± SEM) | Onset of Disease (Days Post-Immunization) | Reference |
| CXCR7 Antagonist | This compound | 10 mg/kg, b.i.d., p.o. | Significant reduction vs. vehicle | Delayed | [1][2] |
| 30 mg/kg, b.i.d., p.o. | Significant reduction vs. vehicle | Delayed | [1][2] | ||
| 100 mg/kg, b.i.d., p.o. | Significant reduction vs. vehicle | Delayed | [1][2] | ||
| Anti-LINGO-1 Antibody | Anti-LINGO-1 | Not specified | Functional recovery observed | Not specified | [3] |
| GPR17 Antagonist | GPR17 Antagonist | Not specified | Significantly improved vs. untreated | Not specified | [4] |
Note: Specific numerical values for the mean clinical scores for this compound were not available in the public domain at the time of this review. The available literature consistently reports a significant, dose-dependent reduction.[1][2]
Table 2: Efficacy in the Cuprizone-Induced Demyelination Model
The cuprizone (B1210641) model is a toxic model of demyelination that allows for the assessment of a compound's ability to promote remyelination, independent of a significant inflammatory component.
| Compound Class | Compound | Dosing Regimen | Outcome Measure | Result | Reference |
| CXCR7 Antagonist | This compound | 100 mg/kg, b.i.d., p.o. | Mature Myelinating Oligodendrocytes | Significantly increased number | [1][2] |
| Myelination | Enhanced in vivo | [1][2] | |||
| Anti-LINGO-1 Antibody | Anti-LINGO-1 | Not specified | Myelin Basic Protein (MBP) Level | Significantly higher than CPZ group | [5] |
| Muscarinic Receptor Antagonist | Clemastine | 10 mg/kg/day | Myelin Repair | Greatly enhanced | [6][7] |
| Mature Oligodendrocytes | Increased | [6][7] |
Experimental Protocols
MOG-induced Experimental Autoimmune Encephalomyelitis (EAE)
The MOG35-55-induced EAE model in C57BL/6 mice is a standard and widely accepted model for studying the inflammatory aspects of MS.[8]
Induction:
-
Antigen Emulsion: Myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55) is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, mice are subcutaneously immunized with the MOG35-55/CFA emulsion.
-
Pertussis Toxin Administration: Mice receive an intraperitoneal injection of pertussis toxin (PTX) on the day of immunization and again two days later to facilitate the entry of inflammatory cells into the CNS.
Clinical Scoring: Disease severity is typically monitored daily using a standardized 0-5 scoring system:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind and forelimb paralysis.
Outcome Measures:
-
Daily clinical scores.
-
Disease incidence and onset.
-
Histological analysis of the spinal cord for inflammation and demyelination.
-
Flow cytometry analysis of immune cell infiltration in the CNS.
Cuprizone-Induced Demyelination
The cuprizone model is a toxic, non-inflammatory model used to study demyelination and remyelination.[11]
Induction:
-
Diet: Mice are fed a diet containing 0.2% cuprizone for a period of 5-6 weeks to induce oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.
-
Remyelination Phase: After the cuprizone diet, mice are returned to a normal diet to allow for spontaneous remyelination.
Treatment Administration:
-
Preventive: The test compound is administered concurrently with the cuprizone diet.
-
Therapeutic: The test compound is administered after the period of cuprizone-induced demyelination to assess its effect on the rate and extent of remyelination.
Outcome Measures:
-
Histology: Staining for myelin (e.g., Luxol Fast Blue) to assess the degree of demyelination and remyelination.
-
Immunohistochemistry: Staining for markers of mature oligodendrocytes (e.g., CC1, MBP) and oligodendrocyte precursor cells (e.g., NG2, Olig2) to quantify cell populations.
-
Electron Microscopy: To assess the g-ratio (axon diameter to myelinated fiber diameter) as a measure of myelin sheath thickness.
Signaling Pathways and Experimental Workflows
CXCR7 Signaling in Multiple Sclerosis
This compound's dual mechanism of action is rooted in its antagonism of the CXCR7 receptor. CXCR7, along with CXCR4, binds the chemokine CXCL12. The interplay between these receptors is crucial in both immune cell trafficking and oligodendrocyte biology.
In the context of neuroinflammation, CXCR7 on endothelial cells internalizes and degrades CXCL12, creating a chemokine gradient that promotes the trafficking of CXCR4-expressing immune cells into the CNS. By antagonizing CXCR7, this compound is thought to disrupt this gradient, thereby reducing immune cell infiltration.
In the context of remyelination, CXCL12 signaling through CXCR4 on OPCs promotes their maturation into myelinating oligodendrocytes. CXCR7 on OPCs can also internalize CXCL12, potentially limiting its availability for pro-myelinating CXCR4 signaling. By blocking CXCR7, this compound may increase the local concentration of CXCL12 available to bind to CXCR4, thus enhancing OPC maturation and remyelination.
Experimental Workflow for Preclinical Efficacy Testing
Comparison with Alternatives
-
Anti-LINGO-1 Antibodies: LINGO-1 is a negative regulator of oligodendrocyte differentiation and myelination. Antagonizing LINGO-1 has been shown to promote remyelination in both EAE and cuprizone models.[3][5] This approach is primarily focused on promoting myelin repair.
-
Clemastine: This antihistamine has been repurposed as a potential remyelinating agent. It has been shown to enhance OPC differentiation and remyelination in the cuprizone model.[6][7][12] Like anti-LINGO-1 antibodies, its primary proposed benefit is in promoting myelin repair.
-
GPR17 Antagonists: G protein-coupled receptor 17 (GPR17) is another negative regulator of oligodendrocyte maturation. Its antagonism has been shown to improve clinical scores in the EAE model and promote oligodendrocyte maturation.[4] This target, similar to LINGO-1, is focused on enhancing the remyelination process.
Conclusion
This compound demonstrates a promising and distinct profile compared to other emerging MS therapies. Its dual action of mitigating inflammation and actively promoting remyelination addresses two key pathological hallmarks of MS. While alternatives like anti-LINGO-1 antibodies, clemastine, and GPR17 antagonists show promise in the remyelination aspect, this compound's additional immunomodulatory effects, as demonstrated in the EAE model, may offer a more comprehensive therapeutic approach. Further head-to-head preclinical studies and eventual clinical trial data will be crucial in fully elucidating the comparative efficacy of these novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LINGO-1 antagonist promotes spinal cord remyelination and axonal integrity in MOG-induced experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. investor.omeros.com [investor.omeros.com]
- 5. researchgate.net [researchgate.net]
- 6. Clemastine rescues behavioral changes and enhances remyelination in the cuprizone mouse model of demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [jove.com]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. Remyelination in Multiple Sclerosis: Findings in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The potential of repurposing clemastine to promote remyelination [frontiersin.org]
Validating CXCL12 as a Biomarker for ACT-1004-1239: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ACT-1004-1239 and its biomarker, CXCL12, with alternative therapeutic strategies for inflammatory demyelinating diseases such as multiple sclerosis. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support the validation of CXCL12 as a robust biomarker for target engagement of this compound.
Executive Summary
This compound is a potent and selective antagonist of the CXCR7 receptor.[1] Its mechanism of action involves blocking the scavenging activity of CXCR7, which leads to a dose-dependent increase in the plasma concentration of its ligand, the chemokine CXCL12.[2][3] This elevation in CXCL12 serves as a direct and quantifiable biomarker of target engagement for this compound.[2][3] Preclinical and Phase 1 clinical studies have demonstrated a strong correlation between the administration of this compound, increased plasma CXCL12 levels, and therapeutic efficacy in models of multiple sclerosis.[4] This guide compares the performance of this compound and the utility of CXCL12 as a biomarker against other chemokine receptor antagonists and their respective biomarkers.
Data Presentation: Comparative Performance Metrics
The following tables summarize the quantitative data for this compound and alternative chemokine receptor antagonists.
Table 1: Pharmacokinetics of this compound
| Species | Dose | Cmax | Tmax | Terminal Half-life (t1/2) | Bioavailability (F) |
| Human | 10-200 mg (single oral dose) | Dose-proportional increase | 1.3 - 3.0 hours | 17.8 - 23.6 hours | 53.0% |
| Mouse | 1-100 mg/kg (oral, b.i.d.) | 26 ± 17 ng/mL to 3675 ± 615 ng/mL | ~0.5 hours | High-clearance drug | 35% |
Data compiled from multiple sources.[2][4]
Table 2: Dose-Dependent Effect of this compound on Plasma CXCL12 Levels
| Species | Dose of this compound | Fold Increase in Plasma CXCL12 (relative to vehicle/placebo) |
| Human | 30-200 mg (o.d.) | Dose-dependent increase, more than doubled compared to baseline |
| Mouse | 1-100 mg/kg (b.i.d.) | Up to 6.0-fold increase |
Data compiled from multiple sources.[2][3]
Table 3: Comparison of this compound with Alternative Chemokine Receptor Antagonists
| Drug | Target Receptor | Primary Biomarker(s) | Reported Efficacy in MS Models |
| This compound | CXCR7 | CXCL12 | Reduction in clinical disease score, increased myelination.[4] |
| CCX771 | CXCR7 | CXCL12 | Reduced disease severity in EAE model. |
| AMD3100 (Plerixafor) | CXCR4 | Mobilization of hematopoietic stem cells, changes in immune cell counts. | Limited direct data in MS models, primarily used for stem cell mobilization. |
| BX 471 | CCR1 | Reduction in CD45 positive leukocytes. | Failed to show therapeutic efficacy in a clinical trial for MS. |
| INCB3344 | CCR2 | Reduction in macrophage influx, TNF-α, IL-1β, IL-6. | Significant reduction in disease severity in EAE. |
| Maraviroc | CCR5 | Decreased number of CD4+ and CD8+ T cells. | Marked decrease in clinical score and neuroinflammation in EAE. |
| GSK-3050002 | CCR6 | Decrease in CCR6+ cell recruitment. | Under investigation for autoimmune diseases. |
Data compiled from multiple sources.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of CXCL12 as a biomarker for this compound.
Quantification of Plasma CXCL12
Method: Enzyme-Linked Lectin Assay (ELLA)
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Assay Principle: ELLA utilizes a solid-phase sandwich enzyme-linked immunosorbent assay format. A capture antibody specific for CXCL12 is coated onto a microplate.
-
Procedure:
-
Add plasma samples and standards to the wells of the microplate. CXCL12 present in the sample will bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for CXCL12. This antibody will bind to the captured CXCL12.
-
Wash the plate to remove unbound detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate. The streptavidin will bind to the biotin (B1667282) on the detection antibody.
-
Wash the plate to remove unbound conjugate.
-
Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Quantification: Generate a standard curve using known concentrations of recombinant CXCL12. Determine the concentration of CXCL12 in the plasma samples by interpolating their absorbance values on the standard curve.
Myelin Oligodendrocyte Glycoprotein (MOG)-induced Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animals: Use female C57BL/6 mice, 8-12 weeks old.
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion containing MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Administer this compound (e.g., 10, 30, or 100 mg/kg) or vehicle orally, twice daily, starting from day 0.
-
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no clinical signs and 5 is moribund or dead.
-
Biomarker Analysis: Collect blood samples at specified time points to measure plasma CXCL12 levels as described above.
-
Histopathology: At the end of the study, perfuse the mice and collect spinal cords for histological analysis to assess inflammation and demyelination.
Cuprizone-Induced Demyelination Model
-
Animals: Use male C57BL/6 mice, 8 weeks old.
-
Induction of Demyelination:
-
Feed the mice a diet containing 0.2% cuprizone (B1210641) for 5-6 weeks to induce demyelination.
-
-
Treatment:
-
Administer this compound (e.g., 100 mg/kg) or vehicle orally, twice daily, either prophylactically (from the start of the cuprizone diet) or therapeutically (after demyelination is established).
-
-
Histological Analysis:
-
At the end of the treatment period, perfuse the mice and collect brains.
-
Stain brain sections with Luxol Fast Blue to visualize myelin and quantify the extent of demyelination and remyelination in the corpus callosum.
-
-
Biomarker Analysis: Collect blood samples to measure plasma CXCL12 levels.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows.
Conclusion
The data presented in this guide strongly support the role of CXCL12 as a sensitive and reliable biomarker for the target engagement of this compound. The dose-dependent increase in plasma CXCL12 following administration of this compound provides a direct pharmacodynamic readout of the drug's activity. Furthermore, the correlation between elevated CXCL12 levels and the amelioration of disease in preclinical models of multiple sclerosis underscores its potential as a translational biomarker for clinical development. Compared to alternative therapeutic strategies targeting other chemokine receptors, the clear and direct relationship between this compound and CXCL12 offers a distinct advantage for monitoring treatment efficacy and optimizing dosing regimens. Further clinical studies are warranted to fully establish the utility of CXCL12 as a predictive biomarker for the therapeutic response to this compound in patients with inflammatory demyelinating diseases.
References
Independent Verification of ACT-1004-1239's Pro-Myelinating Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-myelinating efficacy of ACT-1004-1239 against other notable remyelinating agents. The information herein is supported by experimental data from preclinical studies to aid in the independent verification of its therapeutic potential.
Executive Summary
This compound is a first-in-class, orally available antagonist of the CXCR7 receptor.[1][2] It has demonstrated a dual mechanism of action, exhibiting both immunomodulatory and pro-myelinating effects in preclinical models of demyelinating diseases.[1][2][3] The pro-myelinating activity stems from its ability to block CXCR7, which acts as a scavenger for the chemokine CXCL12.[1][4] By inhibiting this scavenging activity, this compound increases the bioavailability of CXCL12, which in turn promotes the maturation of oligodendrocyte precursor cells (OPCs) into myelin-producing oligodendrocytes via the CXCR4 receptor.[1][4][5] This guide focuses on the direct pro-myelinating effects of this compound, with comparative data from other agents such as Benztropine and Clemastine.
Comparative Analysis of Pro-Myelinating Efficacy
The following tables summarize quantitative data from key preclinical studies, primarily utilizing the cuprizone-induced demyelination mouse model and in vitro oligodendrocyte precursor cell (OPC) differentiation assays. These models are standard for assessing the direct pro-remyelinating capacity of therapeutic compounds.
In Vivo Remyelination: Cuprizone (B1210641) Model
The cuprizone model induces demyelination by selectively killing mature oligodendrocytes, allowing for the assessment of remyelination upon treatment.
| Compound | Model/Dose | Key Finding | Quantitative Result |
| This compound | Cuprizone Model (6 weeks) / 100 mg/kg, twice daily | Increased number of mature oligodendrocytes and enhanced overall myelination.[1][2] | - Significantly increased number of mature myelinating oligodendrocytes.- Significantly enhanced myelination (quantitative data on percentage increase not specified in abstract).[1][2] |
| Benztropine | Cuprizone Model (7 weeks demyelination + 2 weeks treatment) | Increased number of mature oligodendrocytes and overall myelin staining.[6] | - Significant increase in GST-p+ mature oligodendrocytes in the corpus callosum compared to vehicle.- Significant increase in overall myelin staining compared to vehicle.[6] |
| Clemastine | Cuprizone Model (6 weeks demyelination + 3 weeks treatment) / 10 mg/kg per day | Enhanced myelin repair and increased number of mature oligodendrocytes.[7][8] | - Greatly enhanced myelin repair in demyelinated regions.- Increased number of mature (APC-positive) oligodendrocytes.[7] |
In Vitro Oligodendrocyte Differentiation
These assays directly measure a compound's ability to promote the maturation of OPCs into myelinating oligodendrocytes.
| Compound | Assay | Key Finding | Quantitative Result |
| This compound | Rat OPC-Neuron Co-culture | Promoted the maturation of OPCs into myelinating oligodendrocytes.[1][2] | - Dose-dependently increased the number of mature MBP+ oligodendrocytes.[1] |
| Benztropine | In Vitro OPC Differentiation | Promotes OPC differentiation.[6] | - Led to a ~twofold increase in the number of mature oligodendrocytes.[6] |
| Clemastine | In Vitro OPC Differentiation | Promotes oligodendroglial differentiation.[7] | - Identified as having high potency in promoting oligodendroglial differentiation.[7] |
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway for this compound
The following diagram illustrates the proposed mechanism by which this compound enhances oligodendrocyte maturation. By blocking the CXCR7 receptor, it prevents the clearance of CXCL12, making more of the chemokine available to bind to the CXCR4 receptor on oligodendrocyte precursor cells. This signaling cascade is believed to promote their differentiation into mature, myelinating oligodendrocytes.
Experimental Workflow: Cuprizone-Induced Demyelination Model
This diagram outlines the typical workflow for evaluating pro-myelinating compounds using the cuprizone mouse model.
Experimental Protocols
In Vivo Cuprizone-Induced Demyelination Model
This protocol is adapted from studies evaluating pro-myelinating compounds, including this compound.[1][9][10][11][12][13]
-
Animal Model: Male C57BL/6 mice, typically 8-9 weeks old at the start of the study.
-
Demyelination Induction:
-
Mice are fed a diet containing 0.2% (w/w) cuprizone (bis-cyclohexanone oxaldihydrazone) mixed into powdered chow for a period of 5 to 6 weeks. Control animals receive a normal chow diet.
-
This diet induces selective apoptosis of mature oligodendrocytes, leading to robust demyelination, particularly in the corpus callosum.
-
-
Treatment Administration:
-
Following the cuprizone diet, mice are returned to a standard diet to allow for spontaneous remyelination to begin.
-
Treatment with the test compound (e.g., this compound at 100 mg/kg, administered orally twice daily) or vehicle control is initiated at the start of the recovery period.[1]
-
Treatment continues for the duration of the remyelination phase, typically 2 to 3 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized, and brains are collected for analysis.
-
Immunohistochemistry: Brain sections are stained for myelin basic protein (MBP) to assess the extent of myelination and for mature oligodendrocyte markers like CC1 or GST-pi to quantify the number of myelin-producing cells.
-
Histology: Luxol Fast Blue (LFB) staining is used to visualize myelin density.
-
Electron Microscopy (Optional): For ultrastructural analysis, the g-ratio (axon diameter divided by the total fiber diameter) is calculated. A lower g-ratio indicates a thicker myelin sheath, which is indicative of remyelination.
-
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This protocol assesses the direct effect of a compound on OPC maturation.[1]
-
Cell Culture:
-
Primary OPCs are isolated from the cortices of neonatal rat pups (P1-P2).
-
OPCs are cultured in a proliferation medium containing growth factors such as PDGF-AA and bFGF to expand the cell population.
-
For differentiation, OPCs are plated onto a suitable substrate (e.g., poly-D-lysine-coated plates) and may be co-cultured with primary neurons to provide a more physiologically relevant environment.
-
-
Compound Treatment:
-
The proliferation medium is replaced with a differentiation medium, which lacks the mitogenic growth factors.
-
The test compound (e.g., this compound at various concentrations) or vehicle is added to the differentiation medium.
-
Cells are incubated for a period of 5-7 days to allow for differentiation.
-
-
Analysis:
-
Immunocytochemistry: Cells are fixed and stained for markers of mature oligodendrocytes, most commonly Myelin Basic Protein (MBP). The number of MBP-positive cells or the total area of MBP staining is quantified.
-
Morphological Analysis: The complexity of cell morphology is assessed, as mature oligodendrocytes develop an extensive network of processes.
-
Quantification: The percentage of MBP-positive cells relative to the total number of cells (e.g., DAPI-stained nuclei) is calculated to determine the efficiency of differentiation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akoyabio.com [akoyabio.com]
- 4. CXCR7 Is Involved in Human Oligodendroglial Precursor Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4 promotes differentiation of oligodendrocyte progenitors and remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clemastine rescues behavioral changes and enhances remyelination in the cuprizone mouse model of demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Cuprizone Model: Dos and Do Nots [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Astrocytes: Lessons Learned from the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oligodendrocyte death and myelin loss in the cuprizone model: an updated overview of the intrinsic and extrinsic causes of cuprizone demyelination | springermedizin.de [springermedizin.de]
Assessing the Specificity of ACT-1004-1239 for CXCR7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ACT-1004-1239 with other known modulators of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). The data presented herein is intended to assist researchers in evaluating the specificity and performance of this compound for their experimental needs.
Introduction to this compound and CXCR7
This compound is a potent, selective, and orally available small molecule antagonist of CXCR7.[1][2][3] CXCR7 is an atypical chemokine receptor that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). Unlike the classical chemokine receptor CXCR4, which also binds CXCL12, CXCR7 does not primarily signal through G-protein pathways. Instead, its activation predominantly leads to the recruitment of β-arrestin, resulting in the internalization and scavenging of its chemokine ligands, thereby modulating their extracellular concentration.[1][2] This unique signaling profile makes CXCR7 an attractive therapeutic target in various pathologies, including cancer and inflammatory diseases.
Comparative Analysis of CXCR7 Ligands
To objectively assess the specificity of this compound, its performance is compared against another known CXCR7 antagonist, CCX771, and a well-characterized agonist, VUF11207.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: In Vitro Antagonistic and Agonistic Activity
| Compound | Target | Assay Type | Ligand | Measured Parameter | Value (nM) | Reference |
| This compound | Human CXCR7 | β-arrestin recruitment | CXCL11/CXCL12 | IC50 | 3.2 | [3] |
| Dog CXCR7 | β-arrestin recruitment | CXCL11/CXCL12 | IC50 | 2.3 | [3] | |
| Rat CXCR7 | β-arrestin recruitment | CXCL11/CXCL12 | IC50 | 3.1 | [3] | |
| Mouse CXCR7 | β-arrestin recruitment | CXCL11/CXCL12 | IC50 | 2.3 | [3] | |
| Guinea Pig CXCR7 | β-arrestin recruitment | CXCL11/CXCL12 | IC50 | 0.6 | [3] | |
| Macaque CXCR7 | β-arrestin recruitment | CXCL11/CXCL12 | IC50 | 1.5 | [3] | |
| CCX771 | Human CXCR7 | Not specified | Not specified | IC50 | 4.1 | |
| VUF11207 | Human CXCR7 | β-arrestin recruitment | Not applicable | EC50 | 1.6 |
Table 2: Specificity and Selectivity Data
While a comprehensive selectivity panel for this compound against a wide range of receptors is not publicly available, studies on similar compounds and qualitative descriptions provide strong evidence of its high specificity for CXCR7. For instance, a novel series of diphenylacetamide compounds, to which this compound is structurally related, demonstrated high selectivity for CXCR7 over the closely related CXCR4 receptor.
| Compound | Target | Assay Type | Measured Parameter | Value | Reference |
| Diphenylacetamide (Compound 10) | Human CXCR7 | Radioligand Binding | Ki | 597 nM | [4] |
| Human CXCR4 | Radioligand Binding | IC50 | >15,000 nM | [4] | |
| This compound | Human CXCR4 | CXCL12 Binding | Effect | No effect on CXCL12 binding |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and critical evaluation of the presented data.
PathHunter® β-Arrestin Recruitment Assay
This assay is used to determine the functional potency of compounds that modulate the interaction between CXCR7 and β-arrestin.
Principle: The assay utilizes enzyme fragment complementation (EFC). The CXCR7 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with the larger, inactive enzyme acceptor (EA) fragment of β-galactosidase. Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two fragments are brought into proximity, forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.
Detailed Protocol:
-
Cell Culture and Plating:
-
Use a PathHunter® cell line stably co-expressing the ProLink-tagged CXCR7 and the EA-tagged β-arrestin.
-
Culture the cells in the recommended medium until they reach the log phase of growth.
-
Harvest the cells and determine the cell density.
-
Resuspend the cells in the appropriate cell plating reagent at a concentration of 250,000 cells/mL (for a 384-well plate).
-
Dispense 20 μL of the cell suspension into each well of a 384-well microplate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition (Antagonist Mode):
-
Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell plating reagent.
-
Remove the cell plate from the incubator.
-
Add 5 µL of the diluted compound to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
During the incubation, prepare the agonist (CXCL12 or CXCL11) at a concentration that elicits an 80% maximal response (EC80).
-
Add 5 µL of the EC80 agonist solution to the wells containing the test compound.
-
Incubate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Prepare the PathHunter® Detection Reagent by mixing the Substrate Reagent 2, Substrate Reagent 1, and Cell Assay Buffer according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the chemiluminescent signal using a standard plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls (agonist alone vs. no agonist).
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Radioligand Binding Assay (Generalized Protocol)
This assay is used to determine the binding affinity of a compound to a specific receptor.
Principle: A radiolabeled ligand (e.g., [¹²⁵I]-CXCL12) is incubated with cells or membranes expressing the receptor of interest (CXCR7). The amount of radioligand that binds to the receptor is measured. In a competition binding assay, a fixed concentration of the radioligand is co-incubated with varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and its binding affinity (Ki) is calculated.
Detailed Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human CXCR7.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
50 µL of varying concentrations of the unlabeled test compound (e.g., this compound) or buffer for total binding control.
-
50 µL of a fixed concentration of [¹²⁵I]-CXCL12 (typically at or below its Kd).
-
50 µL of the CXCR7-expressing cell membrane preparation.
-
-
For non-specific binding control, add a high concentration of unlabeled CXCL12.
-
Incubate the plate for 2 hours at 4°C with gentle agitation.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to determine the specific binding.
-
Plot the percentage of specific binding against the log of the unlabeled compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of CXCR7 and the experimental workflow for assessing compound specificity.
References
- 1. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Diphenylacetamides as CXCR7 Inhibitors with Novel β-Arrestin Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ACT-1004-1239: A Guide to Safe and Compliant Practices
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe handling and disposal of ACT-1004-1239, a potent and selective CXCR7 antagonist. In the absence of a publicly available Safety Data Sheet (SDS) from the manufacturer, this document outlines general best practices for the disposal of research-grade chemical compounds of this nature.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations. The information provided herein serves as a general guideline and should not supersede instructions from your EHS office or the compound's specific SDS, should it be available to you.
Core Principles of Chemical Waste Disposal
The responsible disposal of laboratory chemicals is guided by the principles of minimizing environmental impact and ensuring personnel safety. For a compound like this compound, which is a bioactive small molecule, it is crucial to prevent its release into the environment.
Quantitative Data Summary for Disposal Considerations
The following table summarizes key quantitative parameters that should be considered for the proper disposal of this compound and similar research chemicals. These are general placeholders and should be populated with specific data from the SDS if obtainable.
| Parameter | Value | Significance for Disposal |
| EPA Waste Code | Not available (Assumed Hazardous) | A specific code from the Environmental Protection Agency (EPA) dictates the precise disposal route. In its absence, the compound should be treated as hazardous waste. |
| Solubility | DMSO, other organic solvents | Understanding solubility is crucial for selecting appropriate waste containers and preventing unwanted reactions in waste streams. |
| Toxicity Data (e.g., LD50) | Not publicly available | The absence of specific toxicity data reinforces the need for cautious handling and containment, treating the compound as potentially toxic. |
| Chemical Reactivity | Stable under normal conditions | While generally stable, avoid mixing with strong oxidizing or reducing agents in waste containers unless compatibility is confirmed. |
Experimental Protocols for Waste Neutralization (Hypothetical)
While specific, validated protocols for the neutralization of this compound are not publicly available, a general approach for the destruction of many organic research compounds involves chemical degradation. These procedures should only be carried out by trained personnel in a controlled laboratory setting and with the explicit approval of your institution's EHS department. A hypothetical protocol might involve:
-
Selection of a Degradation Method: Based
Essential Safety and Logistical Guidance for Handling ACT-1004-1239
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the potent and selective CXCR7 antagonist, ACT-1004-1239. This document provides critical safety protocols and logistical plans to ensure the well-being of laboratory personnel and maintain a safe research environment.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a potent, bioactive small molecule, stringent adherence to safety protocols is mandatory. The following Personal Protective Equipment (PPE) is required at a minimum when handling this compound.
| PPE Category | Required Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A laboratory coat. For procedures with a risk of splashing, a chemically resistant apron or coveralls are advised. |
| Respiratory | For handling the solid compound or when aerosolization is possible, a NIOSH-approved respirator is recommended. |
Operational Plan: Step-by-Step Handling Procedures
To mitigate risks of exposure and contamination, a systematic approach to handling this compound is essential. The following workflow outlines the key steps for safe handling, from preparation to post-experiment cleanup.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance. All materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a sealed, labeled, and chemically compatible hazardous waste container. Avoid mixing with other wastes. |
| Contaminated Materials | Dispose of items such as gloves, pipette tips, and paper towels in the solid hazardous waste container. |
The logical flow for the disposal of this compound waste is outlined in the diagram below.
Caption: The disposal pathway for all waste contaminated with this compound.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling the potent CXCR7 antagonist, this compound, fostering a secure and productive laboratory environment. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for the most comprehensive information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
